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  • Product: 3-(3-Aminocarbonylphenyl)benzoic acid
  • CAS: 1261997-49-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(3-Aminocarbonylphenyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-(3-Aminocarbonylphenyl)benzoic acid, a pivotal chemical intermediate. With...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Aminocarbonylphenyl)benzoic acid, a pivotal chemical intermediate. With a focus on its synthesis, physicochemical properties, and significant applications in medicinal chemistry, this document serves as a critical resource for professionals engaged in the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapeutics.

Core Compound Identification and Properties

3-(3-Aminocarbonylphenyl)benzoic acid is a biphenyl derivative featuring both a carboxylic acid and an amide functional group. These moieties confer specific chemical reactivity and potential for hydrogen bonding, making it a valuable building block in supramolecular chemistry and drug design.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1261997-49-2[1]
Molecular Formula C₁₄H₁₁NO₃[2][3]
Molecular Weight 241.24 g/mol [2][3]
IUPAC Name 3-(3-carbamoylphenyl)benzoic acid[3]
Synonyms 3'-(Aminocarbonyl)[1,1'-biphenyl]-3-carboxylic acid[3]
Computed XLogP3 2.1[2]
Computed Hydrogen Bond Donor Count 3[2]
Computed Hydrogen Bond Acceptor Count 3[2]
Computed Rotatable Bond Count 2[2]

Strategic Synthesis via Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of 3-(3-Aminocarbonylphenyl)benzoic acid is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and generally high yields. The strategic selection of coupling partners is critical for an efficient synthesis.

Rationale for Synthetic Route

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid, two primary retrosynthetic disconnections are logical, as illustrated below. Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Route A, coupling 3-bromobenzamide with 3-carboxyphenylboronic acid, is detailed here.

G cluster_main Retrosynthetic Analysis cluster_routeA Route A cluster_routeB Route B Target 3-(3-Aminocarbonylphenyl)benzoic acid Suzuki Coupling A Suzuki Coupling A Target->Suzuki Coupling A C-C Disconnection Suzuki Coupling B Suzuki Coupling B Target->Suzuki Coupling B C-C Disconnection SM1A 3-Bromobenzamide SM1A->Suzuki Coupling A SM2A 3-Carboxyphenylboronic acid SM2A->Suzuki Coupling A SM1B 3-Iodobenzoic acid SM1B->Suzuki Coupling B SM2B 3-Aminocarbonylphenylboronic acid SM2B->Suzuki Coupling B

Caption: Retrosynthetic pathways for 3-(3-Aminocarbonylphenyl)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar benzoic acid derivatives[3][4]. The causality for each step is explained to provide a self-validating framework.

Step 1: Reaction Setup

  • To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzamide (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide. The tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for these couplings.

Step 2: Addition of Solvent and Base

  • Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base. A 2M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq) is commonly used.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents removes dissolved oxygen.

Step 3: Reaction Execution

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromobenzamide) is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is acidic (pH ~2-3). This will precipitate the carboxylic acid product.

    • Rationale: Acidification protonates the carboxylate salt, rendering the product, 3-(3-Aminocarbonylphenyl)benzoic acid, insoluble in the aqueous phase.

  • Filter the resulting precipitate through a Büchner funnel and wash with cold water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product as a solid.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing any remaining impurities.

G start 1. Add Reactants: - 3-Bromobenzamide - 3-Carboxyphenylboronic acid - Pd(PPh₃)₄ solvent 2. Add Degassed Solvent & Aqueous Base (e.g., Na₂CO₃) start->solvent reflux 3. Heat to Reflux (80-100°C) under N₂ solvent->reflux workup 4. Cool & Acidify with HCl (aq) reflux->workup filter 5. Filter Precipitate workup->filter purify 6. Purify by Recrystallization filter->purify product Final Product: 3-(3-Aminocarbonylphenyl) benzoic acid purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Application in Drug Development: A Precursor to PARP Inhibitors

The primary value of 3-(3-Aminocarbonylphenyl)benzoic acid lies in its role as a key structural motif and chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Significance of PARP Inhibition

PARP enzymes are crucial for cellular repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept, known as synthetic lethality, is the foundation for the clinical success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib in treating ovarian, breast, prostate, and pancreatic cancers[5][6].

Structural Relevance

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind competitively to the active site of the PARP enzyme[7]. The 3-(3-Aminocarbonylphenyl)benzoic acid structure provides this critical benzamide group within a larger biaryl framework. The second phenyl ring and the carboxylic acid provide points for further chemical elaboration to build the complex heterocyclic systems characteristic of potent PARP inhibitors such as Olaparib and Rucaparib[5][8]. While not a direct precursor in the most commonly published routes, its structure represents a fundamental building block embodying the necessary components for potent PARP inhibition.

G cluster_pathway Mechanism of PARP Inhibition DNA_damage Single-Strand DNA Break PARP PARP Enzyme Activation DNA_damage->PARP Repair DNA Repair PARP->Repair recruits repair machinery Apoptosis Synthetic Lethality (in BRCA-deficient cells) -> Cell Death PARP->Apoptosis unrepaired DNA breaks lead to... Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor PARP Inhibitor (e.g., containing benzamide motif) Inhibitor->PARP blocks active site

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion

3-(3-Aminocarbonylphenyl)benzoic acid is more than a simple organic molecule; it is a strategic intermediate positioned at the intersection of synthetic methodology and therapeutic innovation. Its efficient synthesis via Suzuki-Miyaura coupling and its structural relevance to the pharmacophore of PARP inhibitors underscore its importance for researchers in oncology and medicinal chemistry. This guide provides the foundational knowledge required to synthesize, handle, and strategically employ this compound in the development of next-generation therapeutics.

References

  • Gao, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. Available at: [Link]

  • PubChem. (n.d.). 3-(Phenylcarbamoyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Al-Jubair, N., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Park, J., & Cheon, C.-H. (2022). A Concise Total Synthesis of Rucaparib. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN107954919B - Preparation method of Rucaparib key intermediate.
  • Michalska, D., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Organische-Chemie.ch. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]

  • Wang, L., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and....
  • Google Patents. (n.d.). CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • Google Patents. (n.d.). CN115806526B - A preparation method of olaparib intermediate.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Available at: [Link]

  • Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • ResearchGate. (n.d.). 3-(4-Pyridyl)benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]

  • ResearchGate. (n.d.). The second-generation synthesis of rucaparib (1). Available at: [Link]

  • Li, Q., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Available at: [Link]

  • Google Patents. (n.d.). WO2013026773A1 - Synthesis of r-biphenylalaninol.
  • CrystEngComm. (n.d.). Salts of rucaparib with dicarboxylic acids: synthesis, crystal structures and solubility. Available at: [Link]

  • Google Patents. (n.d.). WO2023205164A1 - Process for preparing finerenone and intermediates thereof.

Sources

Exploratory

The Emerging Potential of 3-(3-Aminocarbonylphenyl)benzoic Acid in Drug Discovery: A Technical Guide

Executive Summary: In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. This technical guide delves into the promising, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. This technical guide delves into the promising, yet underexplored, potential of 3-(3-Aminocarbonylphenyl)benzoic acid as a cornerstone for the design of next-generation targeted therapies. While direct extensive research on this specific molecule is nascent, its unique structural attributes—a bi-functional aromatic system featuring both a carboxylic acid and an aminocarbonyl group in a meta-substitution pattern—position it as a compelling candidate for oncology, inflammatory diseases, and antimicrobial applications. This guide will synthesize data from analogous benzoic acid derivatives to illuminate the prospective therapeutic avenues and provide a framework for its investigation and application in drug discovery pipelines.

Introduction to 3-(3-Aminocarbonylphenyl)benzoic Acid: A Molecule of Strategic Importance

3-(3-Aminocarbonylphenyl)benzoic acid is an organic compound characterized by a biphenyl core with a carboxylic acid and an aminocarbonyl (carboxamide) substituent on separate phenyl rings, positioned meta to the biphenyl linkage. This arrangement provides a rigid, yet conformationally aware, scaffold that can engage with biological targets through a variety of non-covalent interactions.

Physicochemical Properties and Synthesis

The physicochemical properties of 3-(3-Aminocarbonylphenyl)benzoic acid are pivotal to its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent functional groups. The carboxylic acid moiety imparts acidic properties and potential for salt formation to enhance solubility, while the aminocarbonyl group can participate in hydrogen bonding.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular FormulaC14H11NO3PubChem
Molecular Weight241.24 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Table 1: Predicted Physicochemical Properties of 3-(3-Aminocarbonylphenyl)benzoic acid.

The synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid can be approached through several established synthetic routes common for biphenyl carboxylic acids. A plausible and efficient method involves a Suzuki coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

3-bromobenzamide 3-Bromobenzamide suzuki_coupling Suzuki Coupling (Pd catalyst, base) 3-bromobenzamide->suzuki_coupling 3-carboxyphenylboronic_acid 3-Carboxyphenylboronic acid 3-carboxyphenylboronic_acid->suzuki_coupling product 3-(3-Aminocarbonylphenyl)benzoic acid suzuki_coupling->product

Figure 1: Proposed Suzuki coupling synthesis route for 3-(3-Aminocarbonylphenyl)benzoic acid.

The Bi-functional Scaffold: A Keystone for Target Engagement

The true potential of 3-(3-Aminocarbonylphenyl)benzoic acid in drug discovery lies in its nature as a bi-functional scaffold. The carboxylic acid and aminocarbonyl groups can act as key interaction points with biological targets, such as enzymes and receptors. This dual functionality allows for a range of binding modes, including hydrogen bonding, ionic interactions, and pi-stacking, making it a versatile starting point for lead optimization. The meta-substitution pattern provides a specific spatial arrangement of these functional groups, which can be crucial for selectivity towards a particular target.

Hypothesized Therapeutic Applications in Drug Discovery

Based on the known biological activities of structurally related benzoic acid derivatives, we can hypothesize several promising therapeutic applications for 3-(3-Aminocarbonylphenyl)benzoic acid.

A Novel Scaffold for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with BRCA mutations.[1] The pharmacophore of many PARP inhibitors includes a carboxamide moiety that mimics the nicotinamide portion of the NAD+ substrate, and an aromatic system that engages with the active site through hydrophobic and stacking interactions.[2][3]

The 3-(3-aminocarbonylphenyl)benzoic acid structure incorporates these key features. The aminocarbonyl group can occupy the nicotinamide-binding pocket of PARP, while the biphenyl scaffold can be further functionalized to optimize interactions with the active site.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_damage DNA Damage (Single-Strand Break) PARP_activation PARP Activation DNA_damage->PARP_activation PARylation PARylation of proteins PARP_activation->PARylation Inhibition Inhibition DDR_proteins Recruitment of DNA Repair Proteins PARylation->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair PARP_inhibitor 3-(3-Aminocarbonylphenyl) benzoic acid derivative (Hypothesized PARP Inhibitor) PARP_inhibitor->Inhibition No_repair Inhibition of DNA Repair Inhibition->No_repair DSB Double-Strand Breaks No_repair->DSB Apoptosis Apoptosis in Cancer Cells DSB->Apoptosis

Figure 2: Hypothesized mechanism of action of a 3-(3-Aminocarbonylphenyl)benzoic acid-based PARP inhibitor.

A Modulator of P2Y14 Receptors in Inflammatory Diseases

The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and has been implicated in inflammatory responses.[4] The development of P2Y14 receptor antagonists is a promising strategy for the treatment of inflammatory diseases. Several known P2Y14 antagonists feature a benzoic acid moiety, suggesting its importance for receptor binding. The carboxylic acid of 3-(3-aminocarbonylphenyl)benzoic acid could potentially interact with key residues in the P2Y14 receptor binding pocket.

Potential Antimicrobial and Antifungal Applications

Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents.[5][6][7] Their mechanism of action often involves the disruption of microbial cell membranes and interference with cellular metabolic processes.[7] The specific substitution pattern of 3-(3-aminocarbonylphenyl)benzoic acid could lead to derivatives with enhanced potency and selectivity against various microbial pathogens.[8]

Experimental Workflows for Target Validation and Lead Optimization

To validate the hypothesized therapeutic applications and to guide the optimization of 3-(3-aminocarbonylphenyl)benzoic acid as a lead compound, a series of well-defined experimental workflows are essential.

In vitro Enzyme Inhibition Assays (e.g., PARP activity)

Objective: To determine the inhibitory potency (IC50) of 3-(3-aminocarbonylphenyl)benzoic acid and its derivatives against the target enzyme (e.g., PARP1).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, recombinant PARP1 enzyme, activated DNA, and NAD+.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, PARP1 enzyme, and varying concentrations of the test compound.

    • Incubate for a defined period to allow for compound-enzyme binding.

    • Initiate the reaction by adding NAD+ and activated DNA.

    • Incubate to allow for PARP activity.

    • Stop the reaction and measure the amount of poly(ADP-ribose) (PAR) formed using a detection method such as an ELISA-based assay with an anti-PAR antibody or a fluorescence-based assay.[9][10][11]

  • Data Analysis:

    • Plot the percentage of PARP inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Start Start Prepare_reagents Prepare Reagents (Compound, Enzyme, Substrates) Start->Prepare_reagents Dispense_reagents Dispense Reagents into 96-well plate Prepare_reagents->Dispense_reagents Incubate_compound Incubate with Test Compound Dispense_reagents->Incubate_compound Initiate_reaction Initiate Reaction (add NAD+) Incubate_compound->Initiate_reaction Incubate_reaction Incubate for PARP Activity Initiate_reaction->Incubate_reaction Detect_signal Detect PAR Formation (e.g., ELISA, Fluorescence) Incubate_reaction->Detect_signal Analyze_data Analyze Data (Calculate IC50) Detect_signal->Analyze_data End End Analyze_data->End

Figure 3: General workflow for an in vitro PARP inhibition assay.

Cell-based Assays for Functional Activity

Objective: To assess the functional activity of the compounds in a cellular context, for example, their ability to induce apoptosis in cancer cells.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a BRCA-deficient breast cancer cell line for PARP inhibitors).

  • Compound Treatment:

    • Seed the cells in 96-well plates and treat them with varying concentrations of the test compound.

  • Viability/Apoptosis Assay:

    • After a defined incubation period, assess cell viability using a method such as the MTT or CellTiter-Glo assay.[12]

    • Alternatively, measure apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.

  • Data Analysis:

    • Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50) or induces apoptosis.

Structure-Activity Relationship (SAR) Studies

Objective: To understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective compounds.

Methodology:

  • Library Synthesis:

    • Synthesize a library of analogs of 3-(3-aminocarbonylphenyl)benzoic acid with systematic modifications to the scaffold, such as altering the substituents on the phenyl rings or modifying the linker between them.

  • Biological Screening:

    • Screen the library of compounds in the relevant in vitro and cell-based assays.

  • SAR Analysis:

    • Analyze the data to identify key structural features that contribute to or detract from biological activity.[13][14][15] This information will inform the next round of compound design and synthesis.

Conclusion and Future Directions

While direct experimental evidence is still needed, the structural characteristics of 3-(3-aminocarbonylphenyl)benzoic acid strongly suggest its potential as a versatile scaffold in drug discovery. Its bi-functional nature makes it an attractive starting point for the development of inhibitors for targets such as PARP and modulators of receptors like P2Y14. The proposed experimental workflows provide a clear path for the validation of these hypotheses and for the optimization of this promising molecule into a clinical candidate. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this intriguing scaffold.

References

A comprehensive list of references will be provided upon request, including links to the cited literature.

Sources

Foundational

Synthesis and characterization of "3-(3-Aminocarbonylphenyl)benzoic acid" derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Aminocarbonylphenyl)benzoic Acid Derivatives Introduction: The Biphenyl Carboxamide Scaffold The 3-(3-aminocarbonylphenyl)benzoic acid core repres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Aminocarbonylphenyl)benzoic Acid Derivatives

Introduction: The Biphenyl Carboxamide Scaffold

The 3-(3-aminocarbonylphenyl)benzoic acid core represents a privileged scaffold in medicinal chemistry and materials science. As a biphenyl derivative, it possesses a semi-rigid backbone that allows its functional groups—a carboxylic acid and a primary amide—to be precisely positioned in three-dimensional space. This structural feature is crucial for targeted interactions with biological macromolecules. Biphenyl derivatives are foundational to a wide array of pharmaceuticals, including anti-inflammatory agents, antifungals, and antihypertensives.[1][2] The inherent challenge and elegance in their synthesis lie in the controlled formation of the biaryl C-C bond and the subsequent introduction or modification of functional groups.

This guide provides a comprehensive overview of the prevalent synthetic strategies for assembling 3-(3-aminocarbonylphenyl)benzoic acid and its analogs. It delves into the rationale behind key experimental decisions, offers detailed protocols for synthesis and characterization, and presents a framework for validating the final products. The content is tailored for researchers and professionals engaged in organic synthesis and drug development, emphasizing practical insights and robust methodologies.

Part 1: Strategic Synthesis and Mechanistic Rationale

The synthesis of asymmetrically substituted biphenyls like 3-(3-aminocarbonylphenyl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3][4]

Retrosynthetic Analysis & Route Selection

A logical retrosynthetic disconnection of the target molecule breaks the central aryl-aryl bond. This leads to two primary synthetic routes, both relying on a Suzuki-Miyaura coupling:

  • Route A: Coupling of a 3-halobenzoic acid derivative with 3-(aminocarbonyl)phenylboronic acid.

  • Route B: Coupling of a 3-halobenzamide with a 3-carboxyphenylboronic acid derivative.

Route A is often preferred due to the generally higher stability and commercial availability of arylboronic acids bearing amide groups compared to those with unprotected carboxylic acids, which can sometimes interfere with the catalytic cycle.

G cluster_A Route A cluster_B Route B Target 3-(3-Aminocarbonylphenyl)benzoic acid Retrosynthesis Retrosynthetic Disconnection (Aryl-Aryl C-C Bond) Target->Retrosynthesis Coupling Suzuki-Miyaura Coupling Retrosynthesis->Coupling A1 3-Halobenzoic Acid (e.g., X = I, Br) Coupling->A1 A2 3-(Aminocarbonyl)phenylboronic Acid Coupling->A2 B1 3-Halobenzamide (e.g., X = I, Br) Coupling->B1 B2 3-Carboxyphenylboronic Acid Coupling->B2

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling: A Deeper Look

The power of the Suzuki reaction lies in its well-understood catalytic cycle. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

  • Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂.[5] The use of phosphine ligands (e.g., PPh₃, SPhos) is essential to stabilize the Pd(0) center and facilitate the reaction steps. For complex substrates, more advanced catalysts like Pd-imidazolium complexes supported on nanoparticles may offer enhanced activity and selectivity.[6]

  • Base: A base is required to activate the boronic acid component by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction rate and side-product formation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the aryl halide and boronic acid.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition Ar-Pd(II)-X pd0->add + Ar-X trans Transmetalation Ar-Pd(II)-Ar' add->trans + [Ar'-B(OH)₃]⁻ elim Reductive Elimination trans->elim elim->pd0 Product Release Ar-Ar' reagents1 Ar-X (Aryl Halide) reagents2 Ar'-B(OH)₂ (Boronic Acid) + Base product Ar-Ar' (Biphenyl Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Amide Bond Formation

If the synthetic route requires forming the amide bond post-coupling, several reliable methods are available. The direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7][8]

  • Via Acyl Chlorides (Most Reactive): The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with ammonia or an amine to form the amide. This is a robust and high-yielding method but requires an extra synthetic step and handling of moisture-sensitive reagents.[7][9]

  • Using Coupling Reagents: To avoid harsh conditions, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine under mild conditions. This is a very common strategy in modern organic synthesis.[9]

Part 2: Experimental Protocols and Workflows

The following protocols are presented as a validated workflow for the synthesis and characterization of 3-(3-aminocarbonylphenyl)benzoic acid via Route A.

General Synthetic Workflow

Workflow start Starting Materials: - 3-Iodobenzoic acid - 3-(Aminocarbonyl)phenylboronic Acid - Pd Catalyst, Base, Solvents reaction Suzuki-Miyaura Coupling Reaction (e.g., 80-100 °C, 4-12 h) start->reaction workup Aqueous Workup & Extraction (Acidification & Separation) reaction->workup purify Purification (Recrystallization or Column Chromatography) workup->purify charac Characterization & Analysis purify->charac final Final Product: Pure 3-(3-Aminocarbonylphenyl)benzoic acid charac->final sub_nmr NMR (¹H, ¹³C) charac->sub_nmr sub_ms Mass Spectrometry charac->sub_ms sub_ir FTIR Spectroscopy charac->sub_ir sub_mp Melting Point & HPLC charac->sub_mp

Caption: Overall experimental workflow from synthesis to characterization.

Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for synthesizing phenylbenzoic acids.[5]

  • Reagent Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodobenzoic acid (1.24 g, 5.0 mmol, 1.0 equiv.), 3-(aminocarbonyl)phenylboronic acid (0.99 g, 6.0 mmol, 1.2 equiv.), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%).

    • Rationale: Pd(PPh₃)₄ is a reliable Pd(0) source that does not require in situ reduction. 5 mol% is a standard catalytic loading for this type of coupling.

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane:Water (50 mL). Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with 100 mL of water.

  • Workup - Acidification: Slowly acidify the aqueous solution with 2M HCl until the pH is approximately 2-3. A white precipitate of the crude product should form.

    • Rationale: The product exists as a carboxylate salt under basic reaction conditions. Acidification protonates it, causing it to become insoluble in water and precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum.

Protocol: Purification by Recrystallization
  • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Part 3: Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[10]

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for the target compound.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)12.0-13.0 ppm (s, 1H, -COOH), 7.5-8.5 ppm (m, 8H, Ar-H), 7.2-7.5 ppm (br s, 2H, -CONH₂)
¹³C NMR Chemical Shift (δ)~168 ppm (-COOH), ~167 ppm (-CONH₂), 125-145 ppm (Ar-C)
FTIR Wavenumber (cm⁻¹)3400-3100 (N-H, O-H stretch), ~1690 (C=O acid), ~1660 (C=O amide I), ~1600 (C=C aromatic)
Mass Spec (ESI-) m/z[M-H]⁻ expected at 240.06
HPLC Purity>95% (as determined by peak area)
Melting Point RangeA sharp melting point is indicative of high purity.

Rationale: The combination of these techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework and the presence of all functional protons.[11] FTIR identifies the key carbonyl and N-H/O-H functional groups. Mass spectrometry confirms the molecular weight. HPLC provides a quantitative measure of purity, which is corroborated by a sharp melting point.[12]

Single-Crystal X-ray Diffraction

For unambiguous structural confirmation, growing single crystals and performing X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state. For aromatic carboxylic acids, a common and stabilizing motif is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules.[13][14]

Part 4: Applications and Future Directions

The 3-(3-aminocarbonylphenyl)benzoic acid scaffold is of significant interest in drug discovery. The biphenyl core acts as a rigid spacer, while the amide and carboxylic acid groups can serve as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites or protein receptors.[3] Derivatives of this core have been investigated for various biological activities, including:

  • Anti-inflammatory and Analgesic Activity: The biphenyl carboxamide structure is found in several anti-inflammatory drugs.[15]

  • Antifungal Agents: Novel carboxamide derivatives containing a biphenyl pharmacophore have shown potential as fungicidal agents.[16]

  • Anticancer Agents: The ability of carboxamide derivatives to interact with multiple oncogenic targets makes them promising candidates for cancer therapy.[17]

The synthetic routes and characterization methods detailed in this guide provide a robust foundation for researchers to synthesize and explore novel derivatives of this versatile scaffold for various therapeutic and material science applications.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Chouhan, A., Shaik, B., Ahmad, I., & Agrawal, V. K. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1). [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Rojas-Carrillo, A., et al. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules. [Link]

  • Narasimhan, B., et al. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling reaction in the presence of Pd‐imidazolium@Fe3O4. ResearchGate. [Link]

  • 3-[(aminocarbonyl)amino]benzoic acid (C8H8N2O3). PubChem. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

  • Zhang, Q.-L. (2019). Crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, C13H11N3O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. University of Regensburg. [Link]

  • Piestrzyńska, M., & Stępień, M. (2001). Chromatographic separations of aromatic carboxylic acids. Wiadomości Chemiczne. [Link]

  • Morsch, L., et al. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Aromatic carboxylic acid preparation and reaction. Scribd. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. [Link]

  • Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • Ali, S., et al. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules. [Link]

  • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Baliah, V., & Kanagasabapathy, V. M. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

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  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

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  • Vičkačkaitė, V., & Rimeika, R. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • El-Faham, A., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chad's Prep. (2021). Synthesis and Reactions of Amides. YouTube. [Link]

  • Godfrey, P. D., & McNaughton, D. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. [Link]

  • Hentsch, T., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Protocols & Analytical Methods

Method

The Isophthalamide Scaffold: Application Notes for 3-(3-Aminocarbonylphenyl)benzoic Acid in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. The isophthalamide motif, characterized by a meta-substituted benzene ring with two carboxamide groups, represents a privileged structure with significant potential for the development of new therapeutic agents. This application note focuses on a specific isophthalamide derivative, 3-(3-Aminocarbonylphenyl)benzoic acid , a compound that embodies the versatility of this structural class. While not extensively documented as a standalone therapeutic, its constituent fragments—a biphenyl-like linkage and the core isophthalamide structure—are prevalent in a range of biologically active molecules, suggesting its utility as a foundational building block for creating diverse chemical libraries.

This guide provides a comprehensive overview of the synthesis, potential biological applications, and detailed experimental protocols for the investigation of 3-(3-Aminocarbonylphenyl)benzoic acid and its derivatives. It is intended for researchers and scientists in the field of medicinal chemistry and drug development who are seeking to explore novel chemical matter for various therapeutic targets. The protocols and insights provided herein are grounded in established chemical principles and draw upon the known biological activities of structurally related compounds, offering a solid framework for initiating a drug discovery program centered around this promising scaffold.

Chemical Properties and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 3-(3-carbamoylphenyl)benzoic acid
Synonyms 3-(3-Aminocarbonylphenyl)benzoic acid, Isophthalamic acid
CAS Number 4481-28-1[1][2]
Molecular Formula C₁₄H₁₁NO₃[3]
Molecular Weight 241.24 g/mol [3]

Rationale for Synthetic Route:

The synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid can be approached through several routes. A common and efficient method involves the amidation of a pre-formed biphenyl dicarboxylic acid derivative. This strategy allows for the late-stage introduction of the amide functionality, which is advantageous for creating a library of analogs. The proposed synthesis begins with commercially available starting materials and employs well-established reaction conditions.

Experimental Protocol: Synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid

This protocol outlines a two-step synthesis starting from 3-formylbenzoic acid and 3-aminobenzamide.

Step 1: Synthesis of 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-carboxylic acid

This step involves a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.

  • Materials:

    • 3-Bromobenzoic acid

    • (3-Aminocarbonylphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-aminocarbonylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to a pH of 2-3, which will precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-carboxylic acid.

Step 2: Conversion to 3-(3-Aminocarbonylphenyl)benzoic acid

This is an amide formation step.

  • Materials:

    • 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Ammonia solution (aqueous or in a suitable solvent like methanol)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend the carboxylic acid from Step 1 in an anhydrous solvent such as DCM or THF.

    • Slowly add thionyl chloride or oxalyl chloride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the acid is converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).

    • In a separate flask, prepare a solution of ammonia.

    • Slowly add the acid chloride solution to the ammonia solution at 0 °C.

    • Stir the reaction mixture for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-(3-Aminocarbonylphenyl)benzoic acid.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials: 3-Bromobenzoic acid & (3-Aminocarbonylphenyl)boronic acid B Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) A->B C Intermediate: 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-carboxylic acid B->C D Acid Chlorination (SOCl₂ or (COCl)₂) C->D E Amidation (Ammonia solution) D->E F Crude Product E->F G Recrystallization or Column Chromatography F->G Purification H Pure 3-(3-Aminocarbonylphenyl)benzoic acid G->H G cluster_evaluation Biological Evaluation A 3-(3-Aminocarbonylphenyl)benzoic acid and Derivatives B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition, Cytokine Release) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) E->F G In Vivo Efficacy Studies F->G

Caption: A general workflow for the biological evaluation of 3-(3-Aminocarbonylphenyl)benzoic acid derivatives.

Conclusion and Future Directions

3-(3-Aminocarbonylphenyl)benzoic acid represents a valuable and underexplored scaffold in drug discovery. Its straightforward synthesis and the presence of multiple points for chemical modification make it an ideal starting point for the generation of diverse chemical libraries. The structural similarities to known bioactive molecules suggest a high potential for identifying novel hits in various therapeutic areas, particularly in oncology and inflammation. The protocols and workflows outlined in this application note provide a solid foundation for researchers to embark on the exploration of this promising chemical space. Further derivatization of the carboxylic acid and amide functionalities, as well as modifications to the biphenyl core, are expected to yield compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Biphenyl-3,3'-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists. PubMed. [Link]

  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • Synthesis and pharmacological activity of 3-carboxypicolinic acid amides. ResearchGate. [Link]

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  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. PubMed Central. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Reporting biological assay screening results for maximum impact. PubMed Central. [Link]

  • Process for preparing substituted benzoic acid.
  • 3-Carbamoylbenzoic acid | CAS 4481-28-1. AMERICAN ELEMENTS. [Link]

  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. ScienceDirect. [Link]

  • 3-(Phenylcarbamoyl)benzoic acid. PubChem. [Link]

  • Synthesis and biological evaluation of norcantharidin derivatives as protein phosphatase-1 inhibitors. PubMed. [Link]

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  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

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  • 3-((Aminocarbonyl)Amino)Benzoic Acid. PubChem. [Link]

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Application

High-Purity Recovery of 3-(3-Aminocarbonylphenyl)benzoic acid for Advanced Research Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(3-Aminocarbonylphenyl)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid and a carboxamide gr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Aminocarbonylphenyl)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid and a carboxamide group, making it a valuable building block in medicinal chemistry and materials science. Its utility in drug development, particularly as a scaffold or linker in complex molecular architectures, is contingent upon its purity. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for acid-base extraction, recrystallization, and chromatographic polishing. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure the consistent attainment of high-purity material suitable for the most demanding research applications.

Introduction: The Imperative for Purity

The presence of impurities, even in trace amounts, can drastically alter the outcome of biological assays, compromise the integrity of kinetic and thermodynamic data, and lead to the formation of unintended side products in multi-step syntheses. For a molecule like 3-(3-Aminocarbonylphenyl)benzoic acid, which contains reactive handles for further chemical modification, ensuring high purity is the foundational step for reliable and reproducible research.

The purification strategy for this compound must address a specific set of challenges arising from its structure. The presence of an acidic carboxylic acid and a neutral, yet polar, amide group on a biphenyl framework dictates a multi-faceted approach. Common impurities often stem from the synthetic route used, which frequently involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling). These impurities may include:

  • Unreacted starting materials (e.g., 3-bromobenzoic acid, 3-aminocarbonylphenylboronic acid).

  • Homocoupled byproducts.

  • Residual palladium catalyst.

  • Partially hydrolyzed starting materials or product.

This guide presents a logical workflow, starting with a bulk purification technique to remove major impurities and progressing to finer methods for achieving analytical-grade purity.

Physicochemical Properties and Strategic Considerations

A successful purification is predicated on understanding the molecule's physical and chemical properties.

PropertyEstimated ValueRationale & Implication for Purification
Molecular Weight 241.24 g/mol Influences diffusion and chromatographic behavior.[1]
pKa (Carboxylic Acid) ~4.0 - 4.5The acidic proton allows for selective deprotonation with a weak base, forming a water-soluble salt. This is the cornerstone of the acid-base extraction strategy. This estimate is based on the pKa of benzoic acid (~4.2).[2]
Solubility Profile Poorly soluble in water; soluble in polar organic solvents (e.g., Ethanol, Methanol, Acetone).The significant difference in solubility in hot versus cold solvents is the basis for purification by recrystallization.[2][3]
Functional Groups Carboxylic Acid, Aromatic Amide, Biphenyl CoreThe carboxylic acid is the primary handle for acid-base extraction. The polar amide and aromatic system influence solubility and chromatographic retention.

Primary Purification: Selective Acid-Base Extraction

This technique is the most effective first step for removing non-acidic organic impurities, such as unreacted boronic esters or homocoupled byproducts. The carboxylic acid is selectively converted to its water-soluble carboxylate salt using a mild base, while neutral impurities remain in the organic phase.

Causality Behind Method Selection: The use of a weak base like sodium bicarbonate (NaHCO₃) is critical. A strong base (e.g., NaOH) could hydrolyze the aminocarbonyl (amide) group, an undesirable side reaction. Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4.2) but not acidic enough to significantly affect the amide.

Protocol 3.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-(3-Aminocarbonylphenyl)benzoic acid in a suitable organic solvent. Ethyl acetate is a good first choice due to its immiscibility with water and good solvency for a broad range of organic compounds. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate. The deprotonated product will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any basic impurities that may have been extracted, wash the combined aqueous layers with a fresh portion of ethyl acetate. Discard this organic wash.

  • Acidification: Cool the combined aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The pure 3-(3-Aminocarbonylphenyl)benzoic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate bicarb Add Saturated NaHCO3 (aq) crude->bicarb Shake & Separate neutral_impurities Neutral Impurities in Ethyl Acetate bicarb->neutral_impurities Impurities Remain product_salt Product as Water-Soluble Sodium Salt precipitate Acidify with HCl (aq) to Precipitate Product product_salt->precipitate pure_solid Pure Solid Product precipitate->pure_solid Filter & Dry

Caption: Workflow for Acid-Base Extraction Purification.

Secondary Purification: Recrystallization

Recrystallization refines purity by leveraging the differential solubility of the target compound and remaining impurities in a specific solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[4][5][6]

Causality Behind Solvent Selection: For a molecule with both polar (acid, amide) and nonpolar (biphenyl) character, a polar protic solvent or a mixed solvent system is often optimal. Ethanol is an excellent starting point as it is a good solvent for many organic compounds when hot and a poorer one when cold.[2] An ethanol/water mixture can be finely tuned to achieve the desired solubility profile.

Solvent Selection Table
SolventBoiling Point (°C)Properties & Rationale
Ethanol 78Good general-purpose solvent for moderately polar compounds. High solubility when hot, lower when cold.
Water 100Poor solvent at room temperature, but solubility increases significantly at higher temperatures for polar compounds.[7][8] Excellent for removing highly nonpolar impurities.
Ethanol/Water VariableA highly tunable system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until turbidity persists, then a few drops of ethanol are added to re-clarify. This creates a saturated solution that will yield high-purity crystals upon cooling.
Acetone 56Strong solvent, may be too effective at keeping the product in solution even when cooled. Best used in a mixed system with an anti-solvent like hexane.
Protocol 4.1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely near the boiling point.

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, residual catalyst), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Create Saturation: To the clear, hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarify: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount as it allows for the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

A Impure Solid B Dissolve in Minimum Hot Solvent (Ethanol) A->B C Add Hot Anti-Solvent (Water) to Point of Turbidity B->C D Slow Cool to Room Temperature C->D Forms Saturated Solution E Cool in Ice Bath D->E Promotes Crystal Growth F Filter & Wash Crystals with Cold Solvent E->F G Dry Crystals (Pure Product) F->G H Impurities Remain in Mother Liquor F->H

Caption: The Recrystallization Process Flow.

High-Purity Polishing: Reverse-Phase Chromatography

For applications requiring the highest level of purity (>99.5%), such as reference standard generation or sensitive biological screening, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase chromatography separates compounds based on their hydrophobicity.

Causality Behind Method Selection: The biphenyl core of 3-(3-Aminocarbonylphenyl)benzoic acid provides sufficient hydrophobicity to be retained on a C18 column. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of acid (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a single, sharp peak for the compound.

Protocol 5.1: Preparative HPLC
  • Column: C18 silica column.

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the recrystallized product in a small amount of the mobile phase or a strong solvent like Dimethyl Sulfoxide (DMSO).

  • Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B. A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the column eluent using a UV detector, typically at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the final, ultra-pure product.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Processing dissolve Dissolve Sample in Mobile Phase filter_sample Filter through 0.45 µm Syringe Filter dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject separate Elute with Water/ACN Gradient (+0.1% FA) inject->separate detect UV Detection separate->detect collect Collect Pure Fractions detect->collect evaporate Remove Solvent (Lyophilization) collect->evaporate final_product Ultra-Pure Product (>99.5%) evaporate->final_product

Caption: Workflow for Chromatographic Polishing.

Conclusion

The purification of 3-(3-Aminocarbonylphenyl)benzoic acid is a systematic process that leverages the unique chemical properties of its functional groups. A logical sequence of acid-base extraction to remove neutral impurities, followed by recrystallization to remove closely related structural analogs, will yield material of high purity (>98%) suitable for most research and development purposes. For applications demanding the highest standards, preparative HPLC serves as a final polishing step. By understanding the principles behind each technique, researchers can confidently and efficiently produce material of the requisite quality for their work.

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  • OC-Praktikum. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

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  • PubChem. 3-((Aminocarbonyl)Amino)Benzoic Acid. [Link]

  • University Website. Recrystallization of Benzoic Acid. [Link]

  • Zhang, C. et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • Google Patents. The preparation method of p-aminobenzoic acid - CN1625545A.
  • YouTube. Recrystallisation of benzoic acid. [Link]

  • PubChem. 3-(phenylcarbamoyl)benzoic acid. [Link]

  • ChemBK. Benzoic acid, 4-(aminocarbonyl)-. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

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  • American Chemical Society. Benzoic acid. [Link]

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Method

Application Notes and Protocols: A Detailed Guide to Amide Formation from 3-Aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The amide bond is a cornerstone of modern organic and medicinal chemistry, prominently featured in a vast array of pharmaceuticals, natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, prominently featured in a vast array of pharmaceuticals, natural products, and polymers.[1][2] Its synthesis, typically achieved through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1] This guide provides a detailed experimental procedure for the formation of an amide from a 3-aminobenzoic acid derivative, a common structural motif in drug discovery. We will delve into the mechanistic underpinnings of popular coupling strategies, offer practical, field-proven protocols, and provide guidance on reaction monitoring and product purification.

The Challenge of Direct Amidation

Directly reacting a carboxylic acid with an amine to form an amide is generally not feasible under ambient conditions. This is due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[3] While thermal dehydration of this salt can produce an amide, the high temperatures required are often detrimental to complex molecules.[3][4][5] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[6]

Selecting the Right Coupling Strategy: A Mechanistic Overview

The choice of coupling reagent is critical for a successful amide formation reaction. Several classes of reagents have been developed, each with its own mechanism, advantages, and limitations. Here, we focus on two of the most widely used and reliable methods: carbodiimide-mediated coupling and uronium/aminium salt-based coupling.

Carbodiimide-Mediated Coupling: The EDC/NHS System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective dehydrating agents for amide bond formation.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then be attacked by the amine to yield the desired amide.[6][7]

However, the O-acylisourea intermediate is susceptible to racemization, a significant concern when working with chiral substrates.[6] To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included.[6] These additives react with the O-acylisourea to form a more stable, yet still reactive, NHS or OBt active ester.[6][8] This two-step process minimizes racemization and often improves reaction yields.[8]

Mechanism of EDC/NHS Coupling:

EDC_NHS_Mechanism RCOOH Carboxylic Acid (3-Aminobenzoic Acid Derivative) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC NHSEster NHS Active Ester (More Stable) Acylisourea->NHSEster + NHS Amide Amide Product Acylisourea->Amide + Amine (minor pathway, risk of racemization) NHS NHS NHSEster->Amide + Amine Amine Amine EDCUrea EDC Urea Byproduct HATU_Mechanism RCOOH Carboxylic Acid (3-Aminobenzoic Acid Derivative) OAtEster OAt Active Ester (Highly Reactive) RCOOH->OAtEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product OAtEster->Amide + Amine Amine Amine Byproducts Tetramethylurea + HOAt anion

Caption: HATU coupling mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of an amide from a 3-aminobenzoic acid derivative using both EDC/NHS and HATU coupling methods.

General Considerations and Reagent Table
Reagent/ParameterEDC/NHS ProtocolHATU ProtocolRationale and Key Considerations
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent. Ensure it is dry.
Amine 1.1 - 1.2 eq1.1 - 1.2 eqA slight excess is used to drive the reaction to completion.
Coupling Reagent EDC (1.2 eq)HATU (1.2 eq)Excess ensures complete activation of the carboxylic acid.
Additive NHS (1.2 eq)N/ASuppresses racemization and improves efficiency.
Base DIPEA or Et3N (2.0 - 3.0 eq)DIPEA (2.0 - 3.0 eq)A non-nucleophilic base is crucial to prevent side reactions. The amount neutralizes the acid formed and facilitates the reaction.
Solvent DMF or DCMDMFAprotic polar solvents are generally preferred. DMF is excellent at solvating all components.
Temperature 0 °C to RT0 °C to RTStarting at a lower temperature helps control the initial exothermic reaction.
Reaction Time 2 - 24 h1 - 6 hHATU reactions are typically faster. Monitor by TLC or LC-MS.
Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-aminobenzoic acid derivative (1.0 eq) and NHS (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the cooled solution while stirring.

  • Activation: Allow the reaction to stir at 0 °C for 15-30 minutes to form the NHS active ester.

  • Amine and Base Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of DMF. Add this solution, followed by the base (e.g., DIPEA, 2.0 eq), to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the progress by TLC or LC-MS. [6]8. Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. This removes unreacted starting materials, the base, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient and is the preferred method for challenging couplings or when minimizing racemization is paramount.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the 3-aminobenzoic acid derivative (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMF, followed by the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq). [6]The order of addition can be varied, but adding the base last is common.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS. [6]4. Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: - Carboxylic Acid - Coupling Reagents - Solvent Start->Setup Cooling Cool to 0 °C (for EDC/NHS) Setup->Cooling Addition Add Amine and Base Cooling->Addition Reaction Stir at RT (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Acid, Base, Brine Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: - Column Chromatography or - Recrystallization Concentration->Purification Characterization Characterize Pure Product Purification->Characterization End End Characterization->End

Caption: General workflow for amide synthesis.

Monitoring the Reaction and Characterization

Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials from the product. The disappearance of the limiting reagent (the carboxylic acid) and the appearance of a new spot corresponding to the amide product indicate the reaction is proceeding.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information about the reaction progress by showing the mass of the product and the relative amounts of starting materials and product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final purified amide. The appearance of a new amide N-H proton signal (typically a broad singlet between δ 7.5 and 8.5 ppm in ¹H NMR) and the characteristic amide carbonyl carbon signal (around δ 165-175 ppm in ¹³C NMR) are key indicators of successful amide bond formation.

Infrared (IR) Spectroscopy: Can be used to identify the presence of the amide functional group. Look for a strong C=O stretch around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Ensure anhydrous conditions: Water can hydrolyze the activated intermediates. Use dry solvents and an inert atmosphere.

    • Check reagent quality: Coupling reagents, especially HATU, can degrade over time. Use fresh or properly stored reagents.

    • Insufficient base: Ensure enough base is present to neutralize any acidic protons and drive the reaction forward.

  • Side Reactions:

    • Racemization: For chiral substrates, use HATU or the EDC/NHS (or EDC/HOAt) system. Low temperatures can also help minimize racemization.

    • Epimerization: This is a particular concern in peptide synthesis and can be mitigated by using reagents like HATU or additives like HOAt. * Difficult Purification:

    • Urea byproducts: The urea byproduct from EDC can sometimes be difficult to remove. If it is insoluble, it can be filtered off. If it is soluble, careful chromatography is required. Using DIC can sometimes result in a more easily removable diisopropylurea byproduct.

    • Excess Reagents: The aqueous workup is designed to remove most excess reagents and byproducts. If problems persist, consider using polymer-bound reagents or a different purification strategy.

Conclusion

The formation of an amide bond from a 3-aminobenzoic acid derivative is a fundamental transformation in modern chemical synthesis. By understanding the underlying mechanisms of common coupling reagents like EDC/NHS and HATU, and by following robust, well-defined protocols, researchers can reliably and efficiently synthesize a wide range of amide-containing molecules. The choice of methodology will depend on the specific substrate, cost considerations, and the need to preserve stereochemical integrity. Careful reaction monitoring and thorough purification are essential for obtaining the desired product in high purity.

References

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Sharma, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Chemical Science. Retrieved from [Link]

  • Pace, V., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Contente, M. L., & Paradisi, F. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(8), 3141-3153. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1834–1837. Retrieved from [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 261-268. Retrieved from [Link]

  • Ozaki, Y., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry, 93(1), 723–729. Retrieved from [Link]

  • Ohta, H., et al. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(55), 7995-8006. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

  • ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chen, Y. H., et al. (2019). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 9(52), 30561-30569. Retrieved from [Link]

  • Reddit. (2024, January 26). How does EDC/NHS coupling ACTUALLY work? Retrieved from [Link]

  • Cornella, J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11875. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Synthesis

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their biphenyl syntheses. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to resolve issues and enhance the robustness of your reactions.

The Suzuki-Miyaura reaction is celebrated for its versatility and functional group tolerance, but its complexity, involving multiple interacting components, can lead to challenges.[1] This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common problems encountered in the lab.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

Before diving into troubleshooting, it's crucial to understand the fundamental steps of the catalytic cycle. Most issues can be traced back to a specific, inefficient step in this process. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ (Oxidative Adduct) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ (Diaryl Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Aryl-Aryl' RedElim->Product ArylHalide Aryl'-X ArylHalide->OxAdd BoronicAcid Aryl-B(OR)₂ + Base BoronicAcid->Transmetalation

A simplified overview of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & FAQs

FAQ 1: Why is my reaction yield low or non-existent?

This is the most common issue, and its solution often requires a systematic evaluation of the reaction components. A failed reaction is typically due to an inactive catalyst, suboptimal reaction conditions, or unstable reagents.

A. Is Your Catalyst Active? The Problem of Palladium Black

The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[1] Many common palladium sources, known as precatalysts, are in the more stable Pd(II) state and must be reduced in situ to enter the catalytic cycle. Failure to efficiently generate and maintain the Pd(0) state is a primary cause of low yields.

Common Causes of Catalyst Inactivity:

  • Inefficient Precatalyst Reduction: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(L)₂ requires an initial reduction step. This can be inconsistent and may lead to the formation of palladium black (insoluble, inactive palladium nanoparticles).[1]

  • Decomposition of Pd(0): The active Pd(0) catalyst, if not properly stabilized by ligands, can aggregate into palladium black, effectively removing it from the catalytic cycle.[1] This is often exacerbated by high temperatures or the presence of oxygen.

  • Oxidative Damage: Traces of oxygen in the reaction vessel can oxidize the sensitive Pd(0) catalyst to inactive Pd(II) species.

Solutions & Protocols:

  • Choose a Modern Precatalyst: Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active L-Pd(0) species cleanly and efficiently under the reaction conditions, minimizing the formation of palladium black.[1]

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (for organic solvents) or sparging with an inert gas (like argon or nitrogen) for 15-30 minutes before adding the catalyst is critical.

  • Ligand Selection: The ligand's job is not only to tune reactivity but also to stabilize the Pd(0) center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are excellent at preventing catalyst aggregation.[4]

Palladium Source Oxidation State Activation Method Common Issues
Pd(PPh₃)₄Pd(0)Direct use (dissociation of PPh₃)Air-sensitive; PPh₃ is not always the optimal ligand.
Pd₂(dba)₃Pd(0)Ligand exchange with desired phosphineCan degrade over time, forming palladium black.[1]
Pd(OAc)₂ / PdCl₂Pd(II)In situ reduction (often by phosphine, solvent, or base)Inefficient reduction can lead to palladium black and side reactions.
[PdCl₂(L)₂]Pd(II)In situ reductionCleaner than simple salts, but reduction is still required.
Buchwald Precatalysts (G2, G3, G4)Pd(II)Base-induced reductive eliminationHighly efficient and reliable generation of Pd(0)L.[1]
PEPPSI™ PrecatalystsPd(II)Reduction, often via homocoupling of boronic acidExcellent for NHC ligands, but the initial homocoupling can be a drawback.[1]
Table 1: Common Palladium Precatalysts and Their Activation.
B. Are Your Reaction Partners and Conditions Compatible?

If the catalyst is active, the next step is to examine the interplay between the ligand, base, and solvent, as well as the inherent reactivity of your substrates.

1. Ligand Selection:

  • The Problem: The ligand dictates the reactivity and stability of the palladium center. A poor choice can lead to slow oxidative addition (for unreactive aryl chlorides) or sluggish reductive elimination (for sterically hindered products).

  • The Solution: For biphenyl synthesis, bulky and electron-rich monodentate phosphine ligands are often the first choice. They promote the crucial oxidative addition and reductive elimination steps.[2]

    • For unreactive electrophiles (Aryl Chlorides): Use highly electron-rich ligands like SPhos, XPhos, or RuPhos. These ligands increase the electron density on the palladium, facilitating its insertion into the strong C-Cl bond.[1]

    • For sterically hindered substrates: Bulky ligands like tBu₃P or adamantyl-based phosphines can accelerate the final reductive elimination step to release the sterically demanding biphenyl product.[1]

2. Base Selection:

  • The Problem: The base is not just a spectator; it is essential for activating the boronic acid in the transmetalation step.[5] An incorrect base can be too weak to form the reactive boronate species, or it might be poorly soluble in the reaction medium.

  • The Solution: The choice of base is often linked to the solvent.

    • Aqueous/Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. K₃PO₄ is a stronger base and is often effective for less reactive boronic acids.

    • Anhydrous Systems: Organic bases like triethylamine (NEt₃) are sometimes used, but inorganic bases like CsF or KOt-Bu can also be effective, especially in polar aprotic solvents like THF or DMF. For base-sensitive functional groups, milder bases like KF can be employed.[5]

3. Solvent System:

  • The Problem: The solvent must solubilize the reagents and be compatible with the chosen base and temperature. A poor solvent can lead to a heterogeneous mixture with slow reaction rates.

  • The Solution: A mixture of an organic solvent and water is frequently used.[1] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common choices include:

    • Toluene/H₂O: Good for higher temperatures.

    • Dioxane/H₂O or THF/H₂O: Common choices for moderate temperatures.

    • DMF or Acetonitrile: Polar aprotic solvents that can be effective, sometimes without water.

troubleshooting_low_yield Figure 2: Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active? (e.g., no palladium black) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst 1. Use a modern precatalyst (e.g., Buchwald G3). 2. Ensure rigorous degassing (N₂/Ar). 3. Re-evaluate ligand choice. check_catalyst->solution_catalyst No check_reagents Are reagents stable and reactive? check_conditions->check_reagents Yes solution_conditions 1. Screen different bases (e.g., K₂CO₃ vs K₃PO₄). 2. Adjust solvent system (e.g., add water). 3. Increase temperature. check_conditions->solution_conditions No solution_reagents 1. Use a more stable boronic ester (pinacol, MIDA). 2. Check purity of aryl halide. 3. Use a more reactive halide (I > Br > OTf >> Cl). check_reagents->solution_reagents No success Reaction Successful check_reagents->success Yes (Re-evaluate project goals) solution_catalyst->start Re-run Experiment solution_conditions->start Re-run Experiment solution_reagents->start Re-run Experiment

A decision tree for diagnosing low-yield Suzuki-Miyaura reactions.
FAQ 2: How can I minimize the formation of side products?

Side products not only reduce your yield but also complicate purification. The two most common culprits in biphenyl synthesis are protodeborylation and homocoupling.[1]

A. Protodeborylation: Losing Your Boronic Acid

This side reaction occurs when the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.

  • Causality: Boronic acids can be unstable, especially those with electron-withdrawing groups or certain heteroatoms.[1] The presence of excess water or acid, combined with elevated temperatures, can accelerate this decomposition.

  • Solutions:

    • Use Boronic Esters: Pinacol, neopentylglycol, or MIDA esters are significantly more stable than their corresponding boronic acids and are resistant to protodeborylation.[1] They are often the preferred reagents for challenging or lengthy reactions.

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boron reagent to compensate for some degradation, but avoid a large excess which can lead to other issues.

    • Moderate Temperature: Avoid unnecessarily high temperatures. If the reaction is sluggish, it is often better to switch to a more active catalyst system than to increase the heat excessively.

Boron Reagent Structure Stability Key Advantages
Boronic AcidR-B(OH)₂Moderate to LowOften commercially available, no hydrolysis needed.
Pinacol EsterR-B(pin)HighExcellent stability, easy to handle and purify.
Neopentylglycol EsterR-B(neo)HighGood reactivity, often used in anhydrous conditions.[1]
MIDA EsterR-B(MIDA)Very HighExceptionally stable to chromatography; slow-release of boronic acid.
Trifluoroborate Salt[R-BF₃]KHighStable, crystalline solids; require hydrolysis to the active boronic acid.[1]
Table 2: Comparison of Common Boron Reagents.
B. Homocoupling: Unwanted Dimerization

Homocoupling results in the formation of a biaryl product from the coupling of two boronic acid molecules (Ar-Ar) or two aryl halide molecules (Ar'-Ar'). The former is more common.

  • Causality: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[1] If the Pd(0) catalyst is oxidized to Pd(II) by air, or if a Pd(II) precatalyst is used without efficient reduction, this Pd(II) can catalyze the dimerization of the boronic acid.[1]

  • Solutions:

    • Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is the most effective way to suppress homocoupling.

    • Use a Pd(0) Source or Efficient Precatalyst: Starting with a catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates Pd(0) minimizes the amount of free Pd(II) in the reaction mixture.

    • Order of Addition: In some cases, adding the aryl halide and base to the solvent, degassing, and then adding the catalyst and boronic acid can help, as the catalyst will preferentially enter the desired cross-coupling cycle.

side_reactions Figure 3: Common Side Reaction Pathways cluster_desired Desired Cross-Coupling cluster_side Side Reactions ArylB Aryl-B(OR)₂ CrossProduct Aryl-Aryl' ArylB->CrossProduct Pd(0), Base ArylX Aryl'-X ArylX->CrossProduct ArylB2 Aryl-B(OR)₂ ProtoDeb Aryl-H ArylB2->ProtoDeb H⁺ source (e.g., H₂O) HomoCoup Aryl-Aryl ArylB2->HomoCoup Pd(II), O₂

Visual representation of desired cross-coupling versus side reactions.
FAQ 3: What is a reliable starting protocol for biphenyl synthesis?

While every reaction must be optimized, the following protocol provides a robust starting point for many biphenyl syntheses.

Step-by-Step General Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/H₂O 4:1, 5 mL).

  • Degassing: Seal the vessel and degas the mixture by sparging with argon or nitrogen for 20 minutes, or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand (if not part of a precatalyst, e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-100 °C) and stir for the desired time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This guide provides a framework for diagnosing and solving the most common issues in Suzuki-Miyaura biphenyl synthesis. By understanding the function of each component and the mechanism of the reaction, you can move from troubleshooting to rational design, leading to more efficient and successful outcomes in your research.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Valente, C., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

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Optimization

Technical Support Center: Optimizing Amide Bond Formation with 3-(3-Aminocarbonylphenyl)benzoic Acid

Welcome to the technical support center for optimizing reaction conditions for amide bond formation with 3-(3-Aminocarbonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for amide bond formation with 3-(3-Aminocarbonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: Navigating the Unique Challenges of 3-(3-Aminocarbonylphenyl)benzoic Acid

3-(3-Aminocarbonylphenyl)benzoic acid, also known as 3-(3-carbamoylphenyl)benzoic acid, is a bifunctional molecule containing both a carboxylic acid and a primary amide. This structural feature presents a unique set of challenges in selective amide bond formation at the carboxylic acid moiety. The presence of the existing amide group can influence the molecule's solubility, reactivity, and potential for side reactions. This guide provides expert insights and practical solutions to help you achieve high yields and purity in your coupling reactions.

Troubleshooting Guide

This section addresses common problems encountered when using 3-(3-Aminocarbonylphenyl)benzoic acid in amide synthesis, offering step-by-step guidance to diagnose and resolve these issues.

Question 1: Why am I observing low or no yield of my desired amide?

Answer:

Low or no yield in amide coupling reactions is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] The carboxylic acid must first be activated to a more electrophilic species.[1][3]

    • Solution: Employ a suitable coupling reagent. For many standard applications, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are effective.[1][4][5] For more challenging or sterically hindered substrates, stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[1][4]

  • Incorrect Stoichiometry: The molar ratios of the coupling partners and reagents are critical for driving the reaction to completion.

    • Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagents (1.1-1.5 equivalents) relative to the carboxylic acid is recommended.

  • Reagent Degradation: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture and may degrade over time.

    • Solution: Use fresh, high-quality reagents and store them under anhydrous conditions.

  • Sub-optimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[1]

      • Temperature: Most coupling reactions are performed at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but be mindful of potential side reactions.[6]

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Workflow for Diagnosing Low Yield

G start Low or No Yield Observed check_activation Verify Carboxylic Acid Activation (LC-MS analysis for activated intermediate) start->check_activation check_reagents Assess Reagent Quality and Stoichiometry check_activation->check_reagents Activation Confirmed consider_stronger_reagents Consider More Potent Coupling Reagents (e.g., HATU, COMU) check_activation->consider_stronger_reagents Activation Incomplete optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->optimize_conditions success Successful Amide Formation optimize_conditions->success Yield Improves failure Persistent Low Yield (Consult further literature) optimize_conditions->failure No Improvement consider_stronger_reagents->optimize_conditions

Caption: Troubleshooting workflow for low amide yield.

Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts can complicate purification and reduce the yield of the desired amide. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[7]

    • Mitigation: The addition of nucleophilic additives such as HOBt or HOAt (1-hydroxy-7-azabenzotriazole) traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1][5]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, particularly with carbodiimide-based methods.[3]

    • Mitigation: The use of additives like HOBt or HOAt significantly suppresses racemization.[5] Uronium-based reagents like HATU are also known for their ability to minimize racemization.

  • Dimerization/Polymerization: Although less common for this specific molecule under standard conditions, self-condensation of 3-(3-aminocarbonylphenyl)benzoic acid is a theoretical possibility if the reaction conditions are harsh.

    • Mitigation: Controlled, slow addition of the coupling reagent to a solution of the carboxylic acid and amine can help minimize self-reaction.

Question 3: What are the best practices for purifying the final amide product?

Answer:

Effective purification is essential for obtaining a high-purity product. The choice of method depends on the properties of your final amide and the nature of the impurities.

Purification Techniques:

  • Aqueous Work-up: A standard aqueous work-up can remove water-soluble byproducts, such as the urea formed from EDC (EDU) and excess HOBt.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash sequentially with a weak acid (e.g., 5% citric acid or dilute HCl) to remove basic impurities like unreacted amine and pyridine/DIPEA.

    • Wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[8] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Flash Column Chromatography: For complex mixtures or non-crystalline products, silica gel chromatography is often necessary.[9] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended starting conditions for a coupling reaction with 3-(3-Aminocarbonylphenyl)benzoic acid?

Answer:

A good starting point for a small-scale test reaction would be to use a well-established and reliable coupling system.

Reagent/ComponentEquivalents
3-(3-Aminocarbonylphenyl)benzoic acid1.0
Amine1.1
EDC1.2
HOBt1.2
Base (e.g., DIPEA or NMM)2.0-3.0
Solvent (e.g., DMF or DCM)Sufficient to dissolve reactants
TemperatureRoom Temperature
Reaction Time12-24 hours (monitor by TLC/LC-MS)
FAQ 2: Is it necessary to protect the existing primary amide group on 3-(3-Aminocarbonylphenyl)benzoic acid?

Answer:

Under standard amide coupling conditions, the primary amide is significantly less nucleophilic than the amine coupling partner and is unlikely to react. Therefore, protection of the existing amide group is generally not necessary. The focus should be on activating the carboxylic acid for selective reaction with the added amine.

FAQ 3: Which coupling reagents are best suited for sterically hindered or electron-deficient amines?

Answer:

When dealing with challenging substrates like sterically hindered or electron-deficient (less nucleophilic) amines, more powerful coupling reagents are often required.

  • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly effective for difficult couplings due to the formation of a highly reactive activated ester.[1] They often provide faster reaction rates and higher yields with challenging substrates.

  • Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings and are known to minimize side reactions.[1]

FAQ 4: How can I effectively monitor the progress of the reaction?

Answer:

Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary side reactions from prolonged reaction times.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the consumption of starting materials and the formation of the product. Co-spotting the reaction mixture with the starting materials is essential for accurate interpretation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides both separation of the reaction components and mass information, allowing for unambiguous identification of starting materials, intermediates, and the desired product. This is the preferred method for accurate reaction monitoring.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
  • To a solution of 3-(3-Aminocarbonylphenyl)benzoic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF (0.2-0.5 M), add HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the aqueous work-up as described in the purification section.

Mechanism of Carbodiimide-Mediated Amide Formation with HOBt

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester + HOBt - EDU HOBt HOBt Amide Amide Product OBt_Ester->Amide + R'-NH2 - HOBt EDU EDU (Byproduct) Amine R'-NH2 HOBt_out HOBt

Caption: Carbodiimide activation and coupling mechanism.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Östman, P., & Åkerblom, E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11652-11657. [Link]

  • Prakash, G. K. S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(32), 2146-2149. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • PubChem. 3-(4-Carbamoylphenyl)benzoic acid. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20376778, 3-(Phenylcarbamoyl)benzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16049855, 3-(3-(Carbamoyl)benzamido)-3-(4-methoxyphenyl)propanoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Improvement of 3-(3-Aminocarbonylphenyl)benzoic acid for Biological Assays

Document ID: TSG-CABA-SOL-2601 Last Updated: January 27, 2026 Welcome to the technical support guide for 3-(3-Aminocarbonylphenyl)benzoic acid (herein referred to as CABA). This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-CABA-SOL-2601

Last Updated: January 27, 2026

Welcome to the technical support guide for 3-(3-Aminocarbonylphenyl)benzoic acid (herein referred to as CABA). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during biological assays. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: Why is CABA Prone to Solubility Issues?

3-(3-Aminocarbonylphenyl)benzoic acid (CABA) is a bifunctional aromatic molecule. Its structure, containing two phenyl rings, a carboxylic acid group, and an amide group, presents a classic solubility challenge.

  • Hydrophobicity: The two phenyl rings create a large, rigid, and nonpolar core, which has a strong tendency to self-associate and resist dissolution in water (hydrophobic effect).

  • Crystal Lattice Energy: The hydrogen bond donor (amide and carboxyl -OH) and acceptor (carbonyl oxygens) sites allow CABA molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces.

  • Ionizable Group: The presence of a carboxylic acid group (a weak acid) is the key to unlocking its solubility. At a pH above its acid dissociation constant (pKa), the carboxylic acid deprotonates to form a negatively charged carboxylate ion. This charged species is significantly more polar and, therefore, more soluble in aqueous media.

Understanding these competing characteristics is fundamental to troubleshooting solubility. The primary challenge is not just dissolving the compound but keeping it in solution when a concentrated organic stock is diluted into a predominantly aqueous assay buffer.

Table 1: Estimated Physicochemical Properties of CABA
PropertyEstimated ValueImplication for Solubility
Molecular Weight~241.24 g/mol [1]Moderate molecular weight.
Predicted LogP~2.1[1]Indicates a preference for a nonpolar environment; suggests low intrinsic aqueous solubility.
Estimated pKa4.0 - 5.0The carboxylic acid group will be >99% ionized (charged) at physiological pH (~7.4), which can be exploited to dramatically increase aqueous solubility.[2][3][4][5]
Hydrogen Bond Donors2[1]Contributes to high crystal lattice energy.
Hydrogen Bond Acceptors3[1]Contributes to high crystal lattice energy.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a high-concentration stock solution of CABA?

A: The industry-standard starting solvent for most poorly soluble compounds, including CABA, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6] It has a strong solubilizing power for a wide range of molecules. Aim for a stock concentration of 10-20 mM.

Q2: My CABA powder won't dissolve completely in 100% DMSO. What should I do?

A: This is uncommon but can occur. First, ensure you are using a sufficient volume of DMSO for your target concentration. Employ mechanical assistance by vortexing vigorously for 1-2 minutes. If solids persist, gentle warming in a water bath (37°C) or brief sonication can help overcome the activation energy of dissolution.[7] If the compound still does not dissolve, it may indicate issues with compound purity or the presence of a particularly stable, less soluble crystal form (polymorph).

Q3: CABA dissolves perfectly in DMSO, but it immediately precipitates when I add it to my cell culture media or assay buffer. Why does this happen and how can I fix it?

A: This is the most common problem, known as "crashing out." It occurs because the compound is transferred from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer). The DMSO concentration drops dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.

To fix this, you have several options, which are detailed in the Troubleshooting Guide (Section 3):

  • Lower the final concentration of your compound in the assay.

  • Reduce the final percentage of DMSO in your assay.

  • The most recommended method for CABA: Prepare your stock solution using a pH-adjusted aqueous solution (see Protocol 2).

  • Incorporate a co-solvent or surfactant.

Q4: What is the maximum concentration of DMSO I can safely use in my biological assay?

A: This is highly dependent on the cell type or assay system. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate 1%.[6][8] However, primary cells are often much more sensitive.[8] It is critical to perform a vehicle control experiment , testing a range of DMSO concentrations (e.g., 0.1% to 1.0%) to determine the highest concentration that does not affect the viability or signaling readouts of your specific system.[9][10][11]

In-Depth Troubleshooting Guide

This section addresses the critical issue of CABA precipitating upon dilution into aqueous media. The following workflow provides a logical, step-by-step approach to resolving this problem.

Diagram 1: Solubility Troubleshooting Workflow

This decision tree guides the user through a systematic process for achieving a stable working solution of CABA.

Solubility_Workflow start Start: Compound (CABA) precipitates in aqueous assay buffer q1 Is the final assay concentration of CABA as low as possible? start->q1 step1 Action: Lower the final CABA concentration to the minimum required for the assay. q1->step1 No q2 Is the final DMSO concentration ≤ 0.5% and verified as non-toxic? q1->q2 Yes step1->q2 step2 Action: Optimize dilution scheme to minimize final DMSO %. q2->step2 No q3 Is pH modification compatible with your assay? q2->q3 Yes step2->q3 step3 RECOMMENDED: Prepare a pH-modified aqueous stock solution (e.g., using NaOH). See Protocol 2. q3->step3 Yes q4 Is a co-solvent or surfactant compatible with your assay? q3->q4 No end_ok Success: Stable CABA solution achieved. Proceed with experiment. step3->end_ok step4 Action: Prepare a stock in DMSO with a co-solvent like Pluronic® F-127 or PEG400. See Table 2. q4->step4 Yes end_fail Challenge Persists: Consider advanced formulation (e.g., cyclodextrins) or compound resynthesis. q4->end_fail No step4->end_ok

Caption: Decision tree for troubleshooting CABA precipitation in assays.

Strategy 1 (Fundamental): Optimize DMSO and Compound Concentrations

Before attempting more complex methods, always ensure your dilution scheme is optimized. The goal is to keep the final DMSO concentration below the toxic threshold for your system (ideally ≤0.5%).[8][9] If you are testing a 100 µM final concentration from a 10 mM stock, this requires a 1:100 dilution, resulting in 1% DMSO. This may already be too high for sensitive cells. Making a 20 mM or even 50 mM stock solution allows you to use a smaller volume of the stock, thereby reducing the final DMSO percentage.

Strategy 2 (Recommended for CABA): pH-Modified Aqueous Stock

This is the most effective strategy due to the carboxylic acid moiety of CABA. By converting the insoluble acid form into its highly soluble salt (conjugate base), you can often bypass the need for organic solvents entirely in your final working solution. The process involves dissolving the compound in a slightly basic solution.[12][13][14]

  • Causality: The Henderson-Hasselbalch equation dictates that at a pH two units above the pKa (~4.5 for CABA), the compound will be >99% in its deprotonated, charged, and water-soluble carboxylate form. Using a weak base like Sodium Hydroxide (NaOH) at a 1:1 molar ratio provides the counter-ion to form the sodium salt of CABA.

See Protocol 2 for a detailed, step-by-step guide.

Strategy 3 (Alternative): Co-solvents and Surfactants

If altering the pH is not feasible for your experimental system, the next step is to use a co-solvent or surfactant. These agents improve solubility in the final aqueous solution.[14][15]

  • Co-solvents (e.g., PEG400, Propylene Glycol): These are water-miscible organic solvents that can increase the "solubilizing capacity" of the aqueous phase for nonpolar molecules.

  • Surfactants (e.g., Pluronic® F-127, Tween® 80): These are amphipathic molecules that form micelles above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous solution.[7][16][17][18][19]

Table 2: Common Co-solvents and Surfactants for Biological Assays
AgentTypeTypical Final ConcentrationProsCons
DMSO Organic Solvent< 0.5%[8][9]Excellent solubilizing power for stock solutions.Can be cytotoxic and interfere with assays at >0.5%.[6][9][11]
Ethanol Co-solvent< 1%Less toxic than DMSO for some cells; volatile.Can have biological effects; lower solubilizing power than DMSO.[6][11]
PEG400 Co-solvent1-5%Generally low toxicity.Can be viscous; may affect protein stability.
Pluronic® F-127 Surfactant0.01 - 0.1%Very effective at preventing precipitation; low toxicity.[7][16][18]Can interfere with membrane-based assays; temperature-sensitive.[19]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
  • Preparation: Tare a sterile, chemically-resistant microcentrifuge tube (e.g., polypropylene) on an analytical balance.

  • Weighing: Carefully weigh out approximately 2.41 mg of CABA solid (MW: 241.24 g/mol ). Record the exact weight.

  • Calculation: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = (Weight (mg) / 241.24 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

    • For 2.41 mg, this would be 1000 µL (1 mL).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex at maximum speed for 2 minutes. If any solid remains, sonicate in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at room temperature or 4°C, protected from light and moisture. Avoid freezing DMSO stocks unless necessary, as freeze-thaw cycles can cause precipitation.

Protocol 2: Preparation of a pH-Modified 10 mM Aqueous Stock Solution

This protocol creates a stock solution where CABA is present as its soluble sodium salt.

  • Preparation: Weigh out approximately 2.41 mg of CABA into a sterile microcentrifuge tube.

  • Base Preparation: Prepare a fresh 10 mM solution of Sodium Hydroxide (NaOH) in nuclease-free water.

  • Initial Suspension: Add approximately 80% of the final required volume of water (e.g., 800 µL for a 1 mL final volume) to the CABA solid. The compound will likely not dissolve and will form a slurry.

  • Titration: While vortexing gently, add the 10 mM NaOH solution dropwise. Add just enough to achieve a 1:1 molar ratio of NaOH to CABA.

    • Volume of 10 mM NaOH (µL) = (Weight of CABA (mg) / 241.24 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

    • For 2.41 mg of CABA, you would add 1000 µL of 10 mM NaOH. In this case, you would dissolve the 2.41 mg directly in 1 mL of 10 mM NaOH.

  • Dissolution & pH Check: The solution should become clear as the CABA salt forms. Check that the final pH is between 7.5 and 8.5. Adjust with a very small amount of dilute NaOH or HCl if necessary, though this is usually not required if molar equivalents are used.

  • Final Volume: Add nuclease-free water to reach the final calculated volume (e.g., 1 mL).

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C. This aqueous stock is generally more amenable to direct dilution in assay buffers.

Diagram 2: Workflow for Stock and Working Solution Preparation

Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_solvent_choice Solvent Choice cluster_working Working Solution Preparation weigh 1. Weigh CABA Solid (e.g., 2.41 mg) add_solvent 2. Add Calculated Volume of Solvent weigh->add_solvent dissolve 3. Vortex / Sonicate until clear add_solvent->dissolve dmso Option A: 100% DMSO (Protocol 1) naoh Option B: 10 mM NaOH(aq) (Protocol 2) intermediate 4. Perform Serial Dilutions (if necessary) dissolve->intermediate final_dilution 5. Add Stock to Final Assay Buffer/Media intermediate->final_dilution final_check 6. Mix well and visually inspect for precipitation final_dilution->final_check control IMPORTANT: Prepare a matching Vehicle Control using the same solvent and dilutions. final_dilution->control

Caption: General workflow from solid compound to final working solution.

Concluding Remarks

Successfully solubilizing 3-(3-Aminocarbonylphenyl)benzoic acid for biological assays hinges on understanding its chemical nature as a hydrophobic weak acid. While DMSO is a universal starting point, precipitation upon aqueous dilution is a common and predictable challenge. The most robust and scientifically sound approach for CABA is to exploit its acidic proton by preparing a pH-modified aqueous stock solution of its soluble salt form. This method often reduces or eliminates the need for high concentrations of organic solvents that can confound experimental results. Always validate your chosen solubilization strategy with the appropriate vehicle controls to ensure that any observed biological effects are due to the compound itself and not the solvents used.

References

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  • Juárez-Guerra, E. J., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid... Molbank.
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Optimization

Byproduct formation in the synthesis of "3-(3-Aminocarbonylphenyl)benzoic acid"

Welcome to the technical support center for the synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, mitigating, and troubleshooting byproduct formation. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.

I. Synthetic Strategy Overview

The synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid typically involves a multi-step process. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by functional group manipulations to introduce the carboxylic acid and aminocarbonyl moieties.

Here, we will focus on a representative synthetic route: the Suzuki-Miyaura coupling of 3-bromobenzamide with 3-carboxyphenylboronic acid. This approach is often favored for its versatility and functional group tolerance.[1][2]

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Suzuki-Miyaura Coupling 3-bromobenzamide 3-bromobenzamide Coupling Coupling Reaction 3-bromobenzamide->Coupling 3-carboxyphenylboronic_acid 3-carboxyphenylboronic acid 3-carboxyphenylboronic_acid->Coupling Pd_catalyst_base Pd Catalyst, Base Pd_catalyst_base->Coupling Target_Molecule 3-(3-Aminocarbonylphenyl)benzoic acid Coupling->Target_Molecule

Caption: General workflow for the synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid via Suzuki-Miyaura coupling.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on byproduct formation and offering practical solutions.

FAQ 1: What are the most common byproducts in the Suzuki-Miyaura coupling step?

Answer: The primary byproducts in this step are typically homocoupling products of the starting materials.

  • Homocoupling of 3-carboxyphenylboronic acid: This results in the formation of 3,3'-biphenyldicarboxylic acid. This side reaction is often promoted by the presence of oxygen and can be more prevalent if the palladium catalyst is not sufficiently active or if the reaction conditions are not optimal.

  • Homocoupling of 3-bromobenzamide: This leads to the formation of 3,3'-di(aminocarbonyl)biphenyl. This is generally less common than the boronic acid homocoupling but can occur, especially at higher temperatures or with certain palladium catalysts.

Troubleshooting Guide: Minimizing Homocoupling

IssuePotential CauseRecommended Action
Excessive 3,3'-biphenyldicarboxylic acid formation 1. Oxygen in the reaction mixture. 2. Inefficient catalyst. 3. Incorrect stoichiometry.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use a high-quality palladium catalyst and consider using phosphine ligands that promote the desired cross-coupling. 3. Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Formation of 3,3'-di(aminocarbonyl)biphenyl 1. High reaction temperatures. 2. Prolonged reaction times.1. Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. 2. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
FAQ 2: I am observing incomplete conversion of my starting materials. What could be the cause?

Answer: Incomplete conversion can be due to several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Guide: Addressing Incomplete Conversion

IssuePotential CauseRecommended Action
Low Conversion Rate 1. Catalyst deactivation. 2. Insufficiently active boronic acid. 3. Inappropriate base or solvent.1. Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a more robust catalyst system. 2. Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure your boronic acid is of high quality.[1] 3. The choice of base and solvent is crucial.[3] A common system is an aqueous solution of a carbonate base (e.g., Na2CO3 or K2CO3) with a solvent like DMF or dioxane.[4]
FAQ 3: My final product is difficult to purify. What are the likely impurities?

Answer: Besides the homocoupling byproducts, other impurities can arise from side reactions or incomplete reactions in the synthetic sequence.

  • Starting Materials: Unreacted 3-bromobenzamide and 3-carboxyphenylboronic acid.

  • Debromination Product: Formation of benzamide from 3-bromobenzamide.

  • Hydrolysis of Amide: Hydrolysis of the aminocarbonyl group to a carboxylic acid, leading to the formation of 3,3'-biphenyldicarboxylic acid. This is more likely during workup or purification if acidic or basic conditions are too harsh.

Troubleshooting Guide: Purification Strategies

ImpurityRecommended Purification Method
Homocoupling Byproducts * Crystallization: Often, the desired product and byproducts have different solubilities, allowing for separation by crystallization. * Column Chromatography: Silica gel chromatography can be effective, but may require careful solvent system selection.
Unreacted Starting Materials * Aqueous Wash: Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can remove unreacted 3-carboxyphenylboronic acid. An acidic wash (e.g., dilute HCl) can help remove any basic impurities.
Hydrolysis Product * pH Adjustment and Extraction: Carefully adjusting the pH of the aqueous phase during workup can help separate the dicarboxylic acid byproduct from the desired product.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol provides a general procedure. Optimization of specific parameters may be necessary depending on the scale and available reagents.

Materials:

  • 3-bromobenzamide

  • 3-carboxyphenylboronic acid[1]

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromobenzamide (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add a 3:1 mixture of degassed dioxane and water to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizing the Troubleshooting Logic

Troubleshooting Logic cluster_synthesis Synthesis Monitoring cluster_troubleshooting Troubleshooting Path cluster_analysis Byproduct Analysis Start Reaction Complete? Incomplete Incomplete Conversion Start->Incomplete No Complete Proceed to Workup Start->Complete Yes Catalyst Check Catalyst Activity Incomplete->Catalyst Analysis Analyze Crude Product (LC-MS, NMR) Complete->Analysis Reagents Verify Reagent Quality Catalyst->Reagents Conditions Optimize Conditions (Temp, Base, Solvent) Reagents->Conditions Conditions->Start Re-run Reaction Homocoupling Homocoupling Products Present? Analysis->Homocoupling Other Other Byproducts Present? Homocoupling->Other No Purify Implement Purification Strategy Homocoupling->Purify Yes Other->Purify Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

IV. Alternative Synthetic Routes and Their Potential Byproducts

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies exist. It is important to be aware of the potential byproducts associated with these alternative routes.

Alternative 1: Amidation of 3,3'-Biphenyldicarboxylic acid

This route involves first synthesizing the dicarboxylic acid and then selectively converting one of the carboxylic acid groups to an amide.

Potential Byproducts:

  • Diamide: Formation of the 3,3'-di(aminocarbonyl)biphenyl if the reaction is not selective.

  • Unreacted Starting Material: Residual 3,3'-biphenyldicarboxylic acid.

  • Side reactions from coupling agents: Depending on the amide coupling reagent used (e.g., EDC, HATU), various urea or guanidinium byproducts can form.[5]

Alternative 2: Oxidation of a Precursor

Another approach could involve synthesizing a biphenyl precursor with methyl and cyano groups, followed by oxidation of the methyl group to a carboxylic acid and hydrolysis of the cyano group to an amide.

Potential Byproducts:

  • Over-oxidation: Oxidation of other parts of the molecule.

  • Incomplete Oxidation: Formation of an aldehyde or alcohol intermediate.

  • Incomplete Hydrolysis: Residual nitrile-containing compound.

  • Hydrolysis of both groups: Formation of 3,3'-biphenyldicarboxylic acid.

V. Conclusion

The successful synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid hinges on a careful selection of reaction conditions and a thorough understanding of potential side reactions. By anticipating and proactively addressing byproduct formation through the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. This technical support center serves as a dynamic resource; we encourage you to consult the referenced literature for deeper insights into the underlying chemical principles.

VI. References

  • Narasimhan, B. et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at:

  • Google Patents. (n.d.). WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids. Available at:

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine. Available at:

  • Google Patents. (n.d.). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Available at:

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid. Available at:

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at:

  • Google Patents. (n.d.). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates. Available at:

  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. Available at:

  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at:

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Available at:

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at:

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at:

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at:

  • ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. Available at:

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Available at:

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at:

  • Sigma-Aldrich. (n.d.). 3-Carboxyphenylboronic acid. Available at:

  • OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at:

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at:

  • Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. Available at:

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available at:

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at:

  • ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Available at:

  • Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid. Available at:

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Available at:

  • Google Patents. (n.d.). CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride. Available at:

  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Available at:

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Available at:

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at:

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at:

  • Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. Available at:

  • ChemicalBook. (n.d.). 3-Carboxyphenylboronic acid. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to Validating the Structure of 3-(3-Aminocarbonylphenyl)benzoic Acid Using 2D NMR

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Isomeric impurities can possess vastly differe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Isomeric impurities can possess vastly different pharmacological and toxicological profiles, making precise structural elucidation a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—serve as a self-validating system to confirm the specific 3,3'-substitution pattern of "3-(3-Aminocarbonylphenyl)benzoic acid."

The challenge with a molecule like 3-(3-Aminocarbonylphenyl)benzoic acid lies in definitively proving the connectivity between the two phenyl rings and the precise placement of the aminocarbonyl and benzoic acid groups. While 1D ¹H and ¹³C NMR provide initial clues, they often lack the resolving power to distinguish between closely related isomers. 2D NMR, by spreading correlations across a second dimension, provides the necessary clarity to piece together the molecular puzzle with confidence.

The Power of Orthogonal Data: A Multi-Experiment Approach

No single NMR experiment tells the whole story. The strength of this validation method lies in the synergistic and orthogonal nature of the data obtained from three key experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the spin systems within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This provides an unambiguous link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the keystone experiment for connecting molecular fragments, such as linking one aromatic ring to the other and confirming the positions of quaternary carbons.

Predicted NMR Data for 3-(3-Aminocarbonylphenyl)benzoic Acid

To illustrate the validation process, we will use a set of predicted, yet realistic, ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on benzene rings, where the carboxylic acid group is electron-withdrawing and the aminocarbonyl group is moderately electron-withdrawing.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Benzoic Acid Ring
C1-~132.5s
C2~8.25~130.0t, J≈1.5 Hz
C4~8.15~131.0ddd
C5~7.65~129.5t, J≈7.8 Hz
C6~7.85~129.0ddd
COOH~13.0~168.0br s
Aminocarbonyl Ring
C1'-~135.0s
C2'~8.10~128.0t, J≈1.5 Hz
C3'-~141.0s
C4'~7.95~126.0ddd
C5'~7.60~129.8t, J≈7.8 Hz
C6'~7.75~125.0ddd
CONH₂~7.9 & ~7.7~169.5br s (each)

Note: Chemical shifts are highly dependent on the solvent and concentration. These values are for illustrative purposes in a common solvent like DMSO-d₆.

Step-by-Step Structural Validation Workflow

The following workflow demonstrates how to systematically use 2D NMR data to build the structure of 3-(3-Aminocarbonylphenyl)benzoic acid from the ground up.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structure Validation a Acquire ¹H & ¹³C Spectra b Initial Assignments: - Aromatic Protons (8) - Carboxylic Acid Proton (1) - Amide Protons (2) - Aromatic Carbons (12) - Carbonyl Carbons (2) a->b c COSY: Establish intra-ring ¹H-¹H connectivities b->c d HSQC: Link each proton to its directly attached carbon c->d e HMBC: Confirm long-range ¹H-¹³C correlations d->e f Assemble Ring Fragments: Use COSY and HSQC to build the two separate substituted phenyl rings e->f g Connect Fragments: Use key HMBC correlations to link C3 to C1' f->g h Confirm Substituent Positions: Use HMBC to verify the placement of -COOH and -CONH₂ groups g->h i Final Structure Confirmed h->i

Figure 1. A systematic workflow for 2D NMR-based structure validation.
Mapping the Spin Systems with COSY

The COSY spectrum reveals which protons are neighbors on a ring. We expect to see two independent spin systems.

  • Benzoic Acid Ring: H5 will show a strong correlation to both H4 and H6 (ortho coupling, J ≈ 7-8 Hz). H4 and H6 will show weaker correlations to H2 (meta coupling, J ≈ 1-3 Hz).

  • Aminocarbonyl Ring: Similarly, H5' will show strong correlations to H4' and H6' (ortho coupling). H4' and H6' will show weaker correlations to H2' (meta coupling).

The absence of COSY correlations between the two sets of aromatic protons confirms they belong to separate rings.

Linking Protons to Carbons with HSQC

The HSQC experiment is straightforward: it will show a cross-peak for every protonated carbon, connecting the ¹H and ¹³C chemical shifts listed in Table 1. For example, the proton at ~8.25 ppm (H2) will correlate to the carbon at ~130.0 ppm (C2). This allows for the confident assignment of all CH groups.

The Decisive Connections: HMBC Analysis

The HMBC spectrum is the most critical for confirming the overall scaffold. It reveals correlations between protons and carbons that are two or three bonds away, which allows us to "see" through quaternary carbons. The key correlations that validate the 3-(3-Aminocarbonylphenyl)benzoic acid structure are illustrated below.

Figure 2. Crucial HMBC correlations for structural confirmation.

Analysis of Key HMBC Correlations:

  • Connecting the Rings (The ³J C-C Coupling): The most definitive correlations are those that span the C3-C1' bond.

    • The protons ortho to the C3-C1' bond on the first ring (H2 and H4) will show a 3-bond correlation (³J) to the quaternary carbon of the second ring, C1'.

    • Conversely, the protons ortho to the C3-C1' bond on the second ring (H2' and H4') will show a ³J correlation back to the quaternary carbon of the first ring, C3.

    • The presence of these reciprocal correlations unequivocally establishes the 3,3'-linkage. An alternative isomer, for instance, a 3,4'-linked compound, would show a completely different set of inter-ring HMBC correlations.

  • Positioning the Substituents:

    • Benzoic Acid Group: The proton at C2 (H2) will show a three-bond correlation to the carboxylic acid carbonyl carbon (COOH at ~168.0 ppm). This, along with a two-bond correlation from H2 to C1, locks the -COOH group at the C1 position.

    • Aminocarbonyl Group: Similarly, the proton at C2' (H2') will show a three-bond correlation to the amide carbonyl carbon (CONH₂ at ~169.5 ppm), confirming the position of the aminocarbonyl group.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

To obtain the data required for this analysis, the following experimental setup is recommended.

1. Sample Preparation:

  • Dissolve 10-20 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial as it can affect chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -COOH and -NH₂.
  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is critical for resolving the crowded aromatic region.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve good resolution and lineshape, using the deuterium lock signal of the solvent.

3. 2D NMR Acquisition Parameters:

  • gCOSY (gradient-selected COSY):
  • Acquire a sufficient number of scans (e.g., 2-4) per increment to achieve a good signal-to-noise ratio.
  • Use a spectral width that encompasses all proton signals.
  • Typically acquire 256-512 increments in the indirect dimension (t₁).
  • gHSQC (gradient-selected HSQC):
  • Set the ¹³C spectral width to cover the full range of expected carbon signals (~0-180 ppm).
  • Use a ¹JCH coupling constant of ~145 Hz, which is typical for aromatic C-H bonds.
  • The number of scans will depend on the sample concentration but can range from 4 to 16 per increment.
  • gHMBC (gradient-selected HMBC):
  • This is a less sensitive experiment and will require more scans (e.g., 16-64) per increment.
  • Optimize the long-range coupling delay for an average nJCH of 8-10 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[1]

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation to enhance resolution or sensitivity.
  • Phase and baseline correct the spectra carefully in both dimensions.
  • Calibrate the spectra using the residual solvent signal as a reference.

Conclusion: A Self-Validating System for Unambiguous Identification

By systematically applying COSY, HSQC, and HMBC experiments, researchers can build a complete and self-validating picture of the molecular structure of 3-(3-Aminocarbonylphenyl)benzoic acid. The COSY and HSQC data allow for the confident assembly of the individual substituted rings, while the crucial long-range correlations from the HMBC spectrum lock these fragments together and definitively place the functional groups. This multi-pronged approach provides a higher level of confidence than 1D NMR alone and stands as a robust methodology for structural validation in a regulated drug development environment.[2] This rigorous analysis ensures the identity and purity of the target molecule, mitigating the risks associated with potential isomeric impurities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Available at: [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available at: [Link]

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Comparative

A Comparative Study of 3-(3-Aminocarbonylphenyl)benzoic Acid and its 4-Isomer: A Guide for Researchers

This guide provides a comprehensive comparative analysis of two isomeric biphenyl derivatives: 3-(3-Aminocarbonylphenyl)benzoic acid and 4-(4-Aminocarbonylphenyl)benzoic acid. While direct experimental data for these spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of two isomeric biphenyl derivatives: 3-(3-Aminocarbonylphenyl)benzoic acid and 4-(4-Aminocarbonylphenyl)benzoic acid. While direct experimental data for these specific compounds is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of these and similar meta- and para-substituted biphenyl scaffolds.

Introduction: The Significance of Isomerism in Biphenyl Scaffolds

Biphenyl derivatives are privileged structures in medicinal chemistry and materials science, valued for their rigid yet tunable frameworks. The seemingly subtle shift of a functional group from the meta to the para position can profoundly impact a molecule's physicochemical properties, biological activity, and material characteristics. This guide delves into the anticipated differences between the meta-substituted "3-(3-Aminocarbonylphenyl)benzoic acid" and its para-substituted counterpart, "4-(4-Aminocarbonylphenyl)benzoic acid," providing a foundational understanding for their potential divergent applications.

The structural variance between the 3-isomer and the 4-isomer is expected to influence key parameters such as crystal packing, solubility, electronic properties, and receptor-binding interactions. Generally, para-substituted isomers exhibit higher melting points and lower solubility compared to their meta counterparts due to more efficient crystal lattice packing.[1] Furthermore, the electronic communication between the aminocarbonyl and carboxylic acid functionalities through the biphenyl system will differ, potentially leading to distinct chemical reactivity and biological effects.

Proposed Synthetic Pathways

The synthesis of both isomers can be envisioned through a convergent strategy, most likely employing a Suzuki-Miyaura cross-coupling reaction as the key step to construct the biphenyl core. This would be followed by the formation of the amide functionality. Two plausible retrosynthetic routes are outlined below.

G cluster_0 Retrosynthetic Analysis target Target Molecule (3- or 4-isomer) amide_formation Amide Formation target->amide_formation biphenyl_acid Substituted Biphenyl Carboxylic Acid suzuki Suzuki Coupling biphenyl_acid->suzuki biphenyl_amide Substituted Biphenyl Amide amide_formation->biphenyl_acid Aryl Halide Aryl Halide suzuki->Aryl Halide Arylboronic Acid Arylboronic Acid suzuki->Arylboronic Acid

Figure 1: General retrosynthetic approach for the target isomers.

Route 1: Suzuki Coupling followed by Amidation

This is a highly feasible approach where the biphenyl carboxylic acid intermediate is first synthesized via a Suzuki coupling, followed by amidation.

G cluster_1 Route 1: Suzuki Coupling then Amidation A Aryl Halide (e.g., 3- or 4-bromobenzoic acid) C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid (e.g., 3- or 4-aminocarbonylphenylboronic acid) B->C D Biphenyl Carboxylic Acid Intermediate C->D E Amidation (e.g., SOCl2, then NH3 or coupling agent + NH3) D->E F Target Molecule E->F G cluster_2 Route 2: Amidation then Suzuki Coupling G Aryl Carboxylic Acid (e.g., 3- or 4-bromobenzoic acid) H Amidation G->H I Aryl Amide Halide H->I K Suzuki Coupling (Pd catalyst, base) I->K J Arylboronic Acid (e.g., 3- or 4-carboxyphenylboronic acid) J->K L Target Molecule K->L

Figure 3: Synthetic workflow for Route 2.

Comparative Physicochemical Properties (Predicted)

Based on general principles of meta- and para-isomerism, the following properties can be predicted.

Property3-(3-Aminocarbonylphenyl)benzoic acid (meta-isomer)4-(4-Aminocarbonylphenyl)benzoic acid (para-isomer)Rationale
Melting Point LowerHigherThe more linear and symmetrical structure of the para-isomer allows for more efficient crystal packing, leading to stronger intermolecular forces and a higher melting point. [1]
Boiling Point LowerHigherSimilar to the melting point, stronger intermolecular forces in the para-isomer will require more energy to overcome, resulting in a higher boiling point.
Solubility Higher in polar solventsLower in polar solventsThe less efficient crystal packing of the meta-isomer means less energy is required to break the crystal lattice, leading to higher solubility. [1]
pKa Predicted to be slightly lower (more acidic)Predicted to be slightly higher (less acidic)The para-position allows for direct resonance delocalization of the carboxylate's negative charge with the electron-withdrawing aminocarbonyl group (through the biphenyl system), which would stabilize the conjugate base to a lesser extent than the inductive effect that dominates in the meta-isomer.
Dipole Moment HigherLower (potentially zero if conformationally aligned)The vector addition of the individual bond dipoles in the para-isomer can lead to a partial or complete cancellation, resulting in a lower overall dipole moment compared to the less symmetrical meta-isomer.

Predicted Spectroscopic and Analytical Characteristics

The structural differences between the two isomers will be clearly distinguishable by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be complex for both isomers, showing a series of doublets and triplets. However, the symmetry of the para-isomer should result in a simpler splitting pattern compared to the meta-isomer. The chemical shifts of the protons will be influenced by the positions of the electron-withdrawing carboxylic acid and aminocarbonyl groups.

  • ¹³C NMR: The number of unique carbon signals will reflect the symmetry of the molecule. The para-isomer, being more symmetrical, is expected to show fewer signals in the ¹³C NMR spectrum than the meta-isomer. The chemical shifts of the carbonyl carbons and the carbons attached to the functional groups will be characteristic.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretches of the primary amide (two bands around 3100-3500 cm⁻¹), and the C=O stretch of the amide (the Amide I band, around 1650 cm⁻¹). The key difference will likely be in the fingerprint region, particularly the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene rings. [2]

  • Meta-isomer: Expected to show characteristic peaks for 1,3-disubstitution.

  • Para-isomer: Expected to show characteristic peaks for 1,4-disubstitution. [2]

Mass Spectrometry (MS)

Both isomers will have the same molecular weight and thus the same molecular ion peak in their mass spectra. The fragmentation patterns are expected to be similar, with characteristic losses of H₂O, CO, CO₂, and NH₂. However, subtle differences in fragment ion intensities may arise due to the different stabilities of the resulting radical cations.

Thermal Analysis (TGA/DSC)
  • Differential Scanning Calorimetry (DSC): As predicted in the physicochemical properties table, the para-isomer is expected to exhibit a higher and sharper melting endotherm compared to the meta-isomer.

  • Thermogravimetric Analysis (TGA): The thermal stability of the two isomers may differ. The more stable crystal lattice of the para-isomer might lead to a slightly higher decomposition temperature.

Potential Applications and Structure-Activity Relationship (SAR) Insights

Biphenyl derivatives are prevalent in pharmaceuticals and functional materials. The isomeric position of substituents can drastically alter their biological activity.

  • Drug Development: The spatial arrangement of the carboxylic acid and aminocarbonyl groups will dictate how these molecules interact with biological targets such as enzymes and receptors. The para-isomer, with its more linear and extended structure, might fit into different binding pockets than the more angular meta-isomer. These functional groups can act as hydrogen bond donors and acceptors, and their relative positioning is critical for molecular recognition.

  • Materials Science: The different symmetries and dipole moments of the isomers will influence their self-assembly properties, making them candidates for liquid crystals, polymers, or other functional materials. The para-isomer's linearity is often a desirable trait for the formation of ordered materials.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling (General Protocol)

This protocol is adapted from a procedure for the coupling of aryl bromides with arylboronic acids. [3]

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), or dioxane and water.

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis: Amidation of a Carboxylic Acid (General Protocol)

This protocol describes a common method for converting a carboxylic acid to a primary amide.

  • Acid Chloride Formation: To a solution of the biphenyl carboxylic acid (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane or THF), add thionyl chloride (SOCl₂, 1.2-1.5 mmol) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature or gentle reflux until the reaction is complete (as monitored by the cessation of gas evolution or by IR spectroscopy).

  • Ammonia Addition: Cool the reaction mixture in an ice bath and slowly add a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in dioxane).

  • Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete. Dilute with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Characterization: Standard Analytical Techniques
  • NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • FT-IR Spectroscopy: Obtain the spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

  • Thermal Analysis: Perform DSC and TGA on a small sample (2-5 mg) under a nitrogen atmosphere, with a heating rate of, for example, 10 °C/min.

Conclusion

This comparative guide provides a predictive framework for understanding the differences between "3-(3-Aminocarbonylphenyl)benzoic acid" and its 4-isomer. While awaiting direct experimental validation, the principles of isomerism in aromatic systems strongly suggest that the para-isomer will have a higher melting point, lower solubility, and distinct spectroscopic signatures compared to the meta-isomer. The proposed synthetic routes offer viable pathways for their preparation, enabling further investigation into their unique properties and potential applications in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for researchers embarking on the study of these and related biphenyl derivatives.

References

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Guo, M., et al. (2013). An efficient and green protocol for Suzuki–Miyaura coupling reaction of aryl bromides containing carboxyl group with arylboronic acids in neat water. Organic & Biomolecular Chemistry, 11(3), 455-459. [Link]

  • Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, 23(9), 2938–2942. [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]

  • Wikipedia. (2023, December 27). Arene substitution pattern. [Link]

  • Keyhaniyan, M., et al. (2019). Synthesis, characterization and first application of covalently immobilized nickel-porphyrin on graphene oxide for Suzuki cross coupling reaction. RSC Advances, 9(28), 15973-15981. [Link]

  • Kunishima, M., et al. (2001). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Tetrahedron, 57(8), 1551-1558. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2019). Journal of Material Science & Engineering, 8(3). [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 3-(3-Aminocarbonylphenyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-(3-Aminocarbonylphenyl)benzoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), and procedures for its proper disposal. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a comprehensive understanding of the risks and mitigation strategies.

Hazard Assessment of 3-(3-Aminocarbonylphenyl)benzoic Acid

Before handling any chemical, a thorough understanding of its potential hazards is crucial. 3-(3-Aminocarbonylphenyl)benzoic acid, while a valuable compound in research and development, presents several health risks that necessitate careful handling.

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, redness, and discomfort.[1]

  • Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1]

  • Harmful if Swallowed (Acute Toxicity - Oral, Category 4): Ingestion of this chemical can be harmful to your health.

Incompatible Materials:

It is also vital to be aware of substances that can react dangerously with 3-(3-Aminocarbonylphenyl)benzoic acid. These include:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[1]

Engineering Controls: The First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. The primary method for ensuring safety is to minimize exposure through robust engineering controls.

  • Fume Hoods: All work involving the handling of powdered 3-(3-Aminocarbonylphenyl)benzoic acid should be conducted within a certified chemical fume hood.[2] This is critical for preventing the inhalation of airborne particles and ensuring that any dust is contained.

  • Ventilation Systems: Laboratories should be equipped with general ventilation systems that provide a high rate of air exchange, further reducing the concentration of any airborne contaminants.[3]

  • Dust Collection Systems: For larger scale operations, dedicated dust collection systems that capture particulates at the source are highly recommended to minimize worker exposure.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is not a one-size-fits-all approach. The following recommendations are based on a risk assessment for handling 3-(3-Aminocarbonylphenyl)benzoic acid and similar aromatic carboxylic acids.

Hand Protection: Choosing the Right Gloves

Simply wearing gloves is not enough; the correct type of glove material is essential for adequate protection. For handling 3-(3-Aminocarbonylphenyl)benzoic acid, the following options are recommended:

Glove MaterialChemical Resistance to AcidsDexterityRecommendation
Nitrile Good resistance to a range of acids, bases, and solvents.ExcellentPrimary recommendation for general handling. Nitrile gloves provide a good balance of chemical protection and dexterity for most laboratory tasks.[5]
Butyl Rubber Superior resistance to concentrated mineral acids, ketones, and esters.GoodRecommended for prolonged handling or during spill cleanup. Butyl gloves offer a higher level of protection against a wider array of chemicals.[5][6][7]

Causality: The choice of nitrile or butyl rubber is based on their demonstrated resistance to chemical permeation by organic acids.[5][6] Thicker gloves generally offer greater chemical resistance, but can impair dexterity, which may increase the risk of accidents.[6] Always inspect gloves for any signs of degradation or punctures before use.

Eye and Face Protection: Shielding from Splashes and Dust

Given the serious eye irritation potential of 3-(3-Aminocarbonylphenyl)benzoic acid, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against both dust particles and potential splashes of solutions containing the compound.

  • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. This provides an extra layer of protection for the entire face.

Body Protection: Minimizing Skin Contact

A laboratory coat is the minimum requirement for body protection when working with 3-(3-Aminocarbonylphenyl)benzoic acid.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat made of a chemically resistant material should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Preventing Inhalation of Dust

Engineering controls are the primary means of preventing respiratory exposure. However, in certain situations, respiratory protection may be necessary.

  • Dust Mask (N95 or equivalent): For short-duration tasks with low dust generation within a well-ventilated area, a disposable N95 respirator can provide adequate protection.

  • Half-Mask or Full-Face Respirator with Particulate Cartridges: In situations where dust levels may be higher, such as during spill cleanup or when engineering controls are not fully effective, a reusable half-mask or full-face respirator with P100 (or equivalent) particulate cartridges is required.

Procedural Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety and minimize environmental impact.

Step 1: Immediate Actions

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Assess the Spill: From a safe distance, determine the extent of the spill and any immediate hazards.

Step 2: Spill Cleanup Procedure for Solid 3-(3-Aminocarbonylphenyl)benzoic Acid

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 3, including respiratory protection.

  • Contain the Spill: Gently cover the spill with a neutralizing agent for organic acids, such as sodium bicarbonate, working from the outside in.[8] This also helps to suppress dust.

  • Absorb and Collect: Use an absorbent material like vermiculite or spill pillows to collect the neutralized material.[8][9] Avoid dry sweeping, which can generate dust. A HEPA-filtered vacuum can also be used for larger spills.

  • Package for Disposal: Carefully place the collected waste into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-(3-Aminocarbonylphenyl)benzoic acid and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:

  • Solid Waste: Unused or waste 3-(3-Aminocarbonylphenyl)benzoic acid, as well as contaminated spill cleanup materials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 3-(3-Aminocarbonylphenyl)benzoic acid should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[10]

Disposal Method:

  • All waste containing 3-(3-Aminocarbonylphenyl)benzoic acid must be disposed of as hazardous waste through a licensed chemical waste disposal contractor.[1][11] This may involve controlled incineration or other approved methods.

Disposal Workflow

Disposal_Workflow Start Generate Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Hazardous Waste Container Segregate->Label Store Store in Designated Area Label->Store Arrange Arrange for Licensed Disposal Store->Arrange Dispose Dispose via Contractor Arrange->Dispose

Caption: A procedural diagram for the safe and compliant disposal of chemical waste.

By adhering to these detailed protocols, researchers can confidently handle 3-(3-Aminocarbonylphenyl)benzoic acid, ensuring both their personal safety and the integrity of their scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Camfil APC. (n.d.). Controlling Dangerous Dusts in the Chemical Processing Industry: Part 1 of 2. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]

  • Storemasta. (2024, January 31). A Quick Introduction to Engineering Controls for Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • MBS. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Crystalgen. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. Retrieved from [Link]

  • Compliance Made Simple. (2018, November 28). Control of Chemical and Metal Dust Hazards and Exposure. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • International Labour Organization. (n.d.). Controlling Hazards. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Unigloves. (2024, October 21). Butyl vs Nitrile Gloves. Retrieved from [Link]

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